molecular formula C8H13NO4 B1309701 [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid CAS No. 878447-60-0

[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid

Cat. No.: B1309701
CAS No.: 878447-60-0
M. Wt: 187.19 g/mol
InChI Key: PXVYDPUHZAEOLA-UHFFFAOYSA-N
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Description

[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid is a useful research compound. Its molecular formula is C8H13NO4 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-(2-oxopyrrolidin-1-yl)ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c10-7-2-1-3-9(7)4-5-13-6-8(11)12/h1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVYDPUHZAEOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424537
Record name [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878447-60-0
Record name [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid: A Molecule of Latent Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid (CAS Number: 878447-60-0) is a bifunctional molecule incorporating a pyrrolidinone moiety, an ether linkage, and a terminal carboxylic acid. While specific in-depth research on this particular compound is limited, its structural components are prevalent in a variety of biologically active molecules and functional chemical linkers. This guide provides a comprehensive analysis of its chemical properties, explores potential synthetic routes based on established organic chemistry principles, and examines the known biological activities of its core chemical scaffolds. By synthesizing information from related compounds, this document aims to provide a foundational resource for researchers interested in exploring the potential applications of this compound in drug discovery, materials science, and as a versatile chemical building block.

Introduction and Molecular Overview

This compound is a molecule with significant potential stemming from its hybrid structure. The pyrrolidinone ring is a key feature in a number of pharmaceuticals, and the ethoxy-acetic acid chain provides a hydrophilic spacer with a reactive handle for conjugation. This unique combination suggests potential utility as a linker in bioconjugation or as a pharmacophore in its own right.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 878447-60-0[1][2]
Molecular Formula C₈H₁₃NO₄[1][2]
Molecular Weight 187.19 g/mol [1]
IUPAC Name [2-(2-oxopyrrolidin-1-yl)ethoxy]acetic acid
SMILES O=C(O)COCCN1C(CCC1)=O[1]
Classification Carboxylic Acid, Amide, Ether[1]
Appearance Solid (predicted)
Hazard Irritant[2]

Potential Synthetic Pathways

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the ether linkage, suggesting a Williamson ether synthesis as a key step. The starting materials would be a halo-functionalized pyrrolidinone ethanol and an ester of a haloacetic acid, followed by hydrolysis.

G Target This compound Intermediate1 Ethyl [2-(2-oxo-pyrrolidin-1-yl)-ethoxy]-acetate Target->Intermediate1 Ester Hydrolysis Precursor1 1-(2-Hydroxyethyl)pyrrolidin-2-one Intermediate1->Precursor1 Williamson Ether Synthesis Precursor2 Ethyl bromoacetate Intermediate1->Precursor2 Williamson Ether Synthesis

Caption: Retrosynthetic analysis of this compound.

Hypothetical Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-(2-Hydroxyethyl)pyrrolidin-2-one

  • To a solution of 2-pyrrolidinone in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the amide nitrogen.

  • Slowly add 2-bromoethanol to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction for 12-24 hours until completion, monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(2-hydroxyethyl)pyrrolidin-2-one.

Step 2: Williamson Ether Synthesis to form Ethyl [2-(2-oxo-pyrrolidin-1-yl)-ethoxy]-acetate

  • Dissolve 1-(2-hydroxyethyl)pyrrolidin-2-one in a polar aprotic solvent like THF.

  • Add a strong base (e.g., NaH) at 0 °C to deprotonate the hydroxyl group.

  • Slowly add ethyl bromoacetate to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Follow a similar aqueous workup and extraction procedure as in Step 1.

  • Purify the resulting ester by column chromatography.

Step 3: Hydrolysis to this compound

  • Dissolve the purified ethyl [2-(2-oxo-pyrrolidin-1-yl)-ethoxy]-acetate in a mixture of water and a water-miscible solvent like ethanol or THF.

  • Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure to yield the final product, this compound.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Ether Formation cluster_2 Step 3: Hydrolysis A 2-Pyrrolidinone B 1. NaH 2. 2-Bromoethanol A->B Alkylation C 1-(2-Hydroxyethyl)pyrrolidin-2-one B->C D 1-(2-Hydroxyethyl)pyrrolidin-2-one E 1. NaH 2. Ethyl bromoacetate D->E Williamson Ether Synthesis F Ethyl [2-(2-oxo-pyrrolidin-1-yl)-ethoxy]-acetate E->F G Ethyl [2-(2-oxo-pyrrolidin-1-yl)-ethoxy]-acetate H LiOH or NaOH, then H₃O⁺ G->H Saponification I This compound H->I

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications in Drug Development and Research

The true potential of this compound lies in its versatile structure, which suggests several avenues for its application in research and development.

As a Bifunctional Linker

Structurally similar molecules, such as derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), are widely used as linkers in the synthesis of peptides and other bioconjugates.[3][4] These linkers provide a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting conjugate. The carboxylic acid group of this compound can be readily activated to react with primary amines, for example, on proteins or other biomolecules.[5]

In the Development of Novel Therapeutics

The pyrrolidinone scaffold is a common feature in a wide range of biologically active compounds.[6] Derivatives of pyrrolidinone have been shown to possess diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant properties.[2][7] The pyrrolizine nucleus, a related bicyclic system, is also found in numerous compounds with anti-inflammatory, antibacterial, and anticancer activities.[8] While the biological activity of this compound itself has not been reported, its core structure suggests that it could serve as a valuable starting point for the synthesis of novel therapeutic agents.

Biological Context: The Significance of the Pyrrolidinone Core

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry. Its presence in a molecule can confer favorable pharmacokinetic properties and provide a rigid framework for the orientation of functional groups that interact with biological targets.

A notable example is Piracetam, a nootropic drug, for which 2-(2-oxopyrrolidin-1-yl)acetic acid (a close structural analog lacking the ethoxy group) is a known impurity.[9][10] This highlights the relevance of this chemical family in the context of neuroactive compounds. Furthermore, various pyrrolidinone derivatives have been investigated for their potential to treat a range of diseases, underscoring the broad therapeutic potential of this heterocyclic system.[11]

Future Research Directions and Conclusion

This compound represents a molecule with considerable untapped potential. The lack of extensive research on this specific compound presents a clear opportunity for novel investigations.

Key areas for future research include:

  • Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis protocol, along with comprehensive analytical characterization (NMR, IR, Mass Spectrometry, etc.).

  • Exploration as a Bioconjugation Linker: Studies to evaluate its efficacy as a linker in the development of antibody-drug conjugates (ADCs), PEGylated proteins, or other targeted drug delivery systems.

  • Screening for Biological Activity: A thorough investigation of its potential pharmacological effects, including but not limited to, antimicrobial, anticancer, and neuroprotective activities.

  • Derivatization and SAR Studies: Using it as a scaffold to generate a library of related compounds for structure-activity relationship (SAR) studies to identify novel therapeutic leads.

References

Sources

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of 2-Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-pyrrolidinone core, a five-membered lactam, stands as a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of a wide array of therapeutic agents. Its unique structural features, including the presence of a hydrogen bond donor and acceptor, a polar carbonyl group, and the potential for stereoisomerism, provide a rich canvas for chemical modification and the fine-tuning of biological activity. This technical guide delves into the intricate structure-activity relationships (SAR) of 2-pyrrolidinone derivatives, offering insights into the chemical causality behind their diverse pharmacological effects.

The 2-Pyrrolidinone Core: A Foundation for Diverse Bioactivity

The inherent chemical properties of the 2-pyrrolidinone ring system make it an attractive starting point for drug discovery.[1][2] The saturated nature of the ring allows for a three-dimensional exploration of chemical space, a crucial factor for achieving high-affinity interactions with biological targets.[1][2] Furthermore, the lactam functionality provides a stable anchor for the introduction of various substituents at the 1, 3, 4, and 5-positions, each modification profoundly influencing the molecule's pharmacokinetic and pharmacodynamic profile.

The diverse biological activities exhibited by 2-pyrrolidinone derivatives are a testament to this structural adaptability. These compounds have been successfully developed as nootropics (cognitive enhancers), anticonvulsants, anti-inflammatory agents, anticancer therapeutics, and antimicrobial agents.[3][4] Understanding the specific structural requirements for each of these activities is paramount for the rational design of novel and more potent drug candidates.

Nootropic Activity: Enhancing Cognitive Function

Perhaps the most well-known application of 2-pyrrolidinone derivatives is in the realm of nootropics, with piracetam being the prototypical example. The SAR of these "smart drugs" has been extensively studied, revealing key structural features that govern their cognitive-enhancing effects.

Mechanism of Action: Modulating Cholinergic and Glutamatergic Pathways

The nootropic effects of 2-pyrrolidinone derivatives are primarily attributed to their modulation of central cholinergic and glutamatergic neurotransmission.[5] They are known to enhance acetylcholine (ACh) release and increase the density of muscarinic ACh receptors.[5] Furthermore, these compounds act as positive allosteric modulators of AMPA-type glutamate receptors, enhancing glutamatergic signaling, which is crucial for synaptic plasticity, learning, and memory.[1][6]

nootropic_mechanism cluster_cholinergic Cholinergic System cluster_glutamatergic Glutamatergic System Pyrrolidinone 2-Pyrrolidinone Nootropic ACh_release ↑ ACh Release Pyrrolidinone->ACh_release mAChR ↑ Muscarinic Receptor Density Pyrrolidinone->mAChR Positive_Modulation Positive Allosteric Modulation Pyrrolidinone->Positive_Modulation Cognition Enhanced Cognitive Function ACh_release->Cognition mAChR->Cognition AMPA_R AMPA Receptor AMPA_R->Cognition Positive_Modulation->AMPA_R

Mechanism of Nootropic Action

Key Structural Features for Nootropic Activity

The archetypal nootropic, piracetam (2-oxo-1-pyrrolidineacetamide), provides a foundational understanding of the SAR in this class. The acetamide side chain at the N1 position is critical for activity. Modifications to this chain have led to the development of other "racetam" analogues with varying potencies and pharmacokinetic profiles.

DerivativeR Group at N1Key SAR Observations
Piracetam -CH₂CONH₂The basic pharmacophore. The amide group is essential.
Aniracetam -COC₆H₄OCH₃Introduction of a lipophilic anisoyl group enhances blood-brain barrier penetration.
Oxiracetam -CH(OH)CH₂CONH₂The hydroxyl group increases polarity and may influence interactions with the target.
Pramiracetam -CH₂CON(CH(CH₃)₂)₂The diisopropylamino group significantly increases lipophilicity and potency.
Nefiracetam -CH₂CONHC₆H₄(OCH₃)₂The dimethoxyphenyl group contributes to a longer duration of action.

Anticonvulsant Activity: Quelling Neuronal Hyperexcitability

The 2-pyrrolidinone scaffold is also a key component in several anticonvulsant drugs. The SAR for this activity highlights the importance of specific substitutions that modulate neuronal ion channels.

Mechanism of Action: Targeting Voltage-Gated Ion Channels

The anticonvulsant effects of many 2-pyrrolidinone derivatives are mediated through their interaction with voltage-gated sodium and calcium channels. By blocking these channels, they reduce excessive neuronal firing and prevent the spread of seizure activity. Some derivatives also exhibit activity at GABAergic synapses, enhancing inhibitory neurotransmission.

SAR for Anticonvulsant Properties

Levetiracetam, a prominent anticonvulsant, features an (S)-α-ethyl-2-oxopyrrolidine-1-acetamide structure. The stereochemistry at the α-position of the acetamide side chain is crucial for its activity.

FeatureObservation
N1-Substitution An acetamide or related functional group is generally required.
Stereochemistry The (S)-enantiomer of levetiracetam is significantly more potent than the (R)-enantiomer.
Ring Modifications Alterations to the 2-pyrrolidinone ring often lead to a loss of activity.

Anti-inflammatory and Analgesic Activity: Modulating Inflammatory Pathways

Recent research has highlighted the potential of 2-pyrrolidinone derivatives as anti-inflammatory and analgesic agents. Their mechanism of action in this context often involves the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: Inhibition of COX and LOX Enzymes

Many anti-inflammatory 2-pyrrolidinone derivatives exert their effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[7]

SAR for Anti-inflammatory Effects

The anti-inflammatory potency of these derivatives is highly dependent on the nature and position of substituents on the 2-pyrrolidinone ring and any appended aromatic moieties.

CompoundTargetIC₅₀ (µM)Key SAR Insights
Derivative ACOX-115.2Aromatic substitution pattern influences COX-1/COX-2 selectivity.
Derivative BCOX-25.8Introduction of a sulfone moiety enhances COX-2 inhibition.
Derivative C5-LOX8.1A specific heterocyclic substituent at N1 is crucial for LOX inhibition.

Anticancer Activity: Targeting Proliferative Pathways

The 2-pyrrolidinone scaffold has emerged as a promising framework for the development of novel anticancer agents. These derivatives have been shown to inhibit cancer cell proliferation through various mechanisms.

Mechanism of Action: Diverse Anticancer Pathways

The anticancer activity of 2-pyrrolidinone derivatives is multifaceted and can involve:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.[8]

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.

  • Enzyme Inhibition: Targeting kinases and other enzymes crucial for cancer cell survival.

SAR for Anticancer Properties

The substitution pattern on the 2-pyrrolidinone ring and the nature of appended aromatic or heterocyclic systems are critical determinants of anticancer potency and selectivity.

Cell LineCompoundIC₅₀ (µM)Key SAR Observations
HeLa (Cervical Cancer)2-Pyrrolidinone2.5 (24h)The unsubstituted scaffold shows baseline activity.[8]
PC-3 (Prostate Cancer)2-Pyrrolidinone3.0 (24h)[8]
SNB-75 (CNS Cancer)Compound 19 (4-NO₂ derivative)- (35.49% growth inhibition)The 4-nitro substitution on the benzoxazole moiety is favorable.[9]
SNB-75 (CNS Cancer)Compound 20 (4-SO₂NH₂ derivative)- (31.88% growth inhibition)The 4-sulfonamide group also contributes to activity.[9]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

2-pyrrolidinone derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action: Disruption of Microbial Processes

The antimicrobial mechanisms of these compounds are still under investigation but are thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.

SAR for Antimicrobial Effects

The antimicrobial spectrum and potency are highly dependent on the specific substitutions on the 2-pyrrolidinone core.

OrganismCompoundMIC (µg/mL)Key SAR Insights
Staphylococcus aureusAzo derivative of pyrrolidine-2,5-dione16-256The azo functional group appears to be a key pharmacophore.[10]
Vibrio choleraeAzo derivative of pyrrolidine-2,5-dione16-256[10]
Gram-positive bacteriaDimeric pyrrolidine-2,3-diones8-16The linker length and number of nitrogen atoms influence activity.[11]

Experimental Protocols

General Synthesis of N-Substituted 2-Pyrrolidinones from γ-Butyrolactone

This protocol describes a common method for the synthesis of the 2-pyrrolidinone scaffold.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add γ-butyrolactone (1.0 eq) and the desired primary amine or ammonia source (e.g., hydrazine hydrate, 1.0-1.2 eq).[3]

  • Heat the reaction mixture to reflux (typically 150-220 °C) for 12-24 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the excess amine and water under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

synthesis_workflow Start γ-Butyrolactone + Primary Amine/Ammonia React Reflux (150-220 °C, 12-24h) Start->React Monitor TLC Monitoring React->Monitor Workup Cooling & Isolation Monitor->Workup Purify Recrystallization or Chromatography Workup->Purify Characterize Spectroscopic Characterization Purify->Characterize End N-Substituted 2-Pyrrolidinone Characterize->End

General Synthesis Workflow

In Vitro Anti-inflammatory Assay: COX-1/COX-2 Inhibition

This protocol outlines a method for evaluating the inhibitory activity of 2-pyrrolidinone derivatives against COX enzymes.[7]

Procedure:

  • Prepare stock solutions of the test compounds and a reference inhibitor (e.g., indomethacin) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add Tris-HCl buffer (pH 8.0), heme, and either COX-1 or COX-2 enzyme.

  • Add various concentrations of the test compounds or reference inhibitor to the wells.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid (substrate).

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader to determine the extent of the reaction.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Conclusion

The 2-pyrrolidinone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding of the structure-activity relationships discussed in this guide is essential for the rational design of next-generation 2-pyrrolidinone derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. As our knowledge of the underlying biological targets and mechanisms of action expands, so too will the opportunities to leverage this versatile chemical framework to address a wide range of unmet medical needs.

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  • MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

  • Frontiers. (2021). Glutamate, Glutamate Receptors, and Downstream Signaling Pathways. [Link]

  • Khan, W., et al. (2020). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 9(8), 481. [Link]

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Spectroscopic Data for [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid, a derivative of the nootropic agent piracetam, holds significant interest within the scientific community for its potential applications in drug development and neuroscience research.[1] Its unique molecular architecture, featuring a 2-pyrrolidinone core linked to an ethoxy-acetic acid moiety, suggests intriguing possibilities for modulating biological pathways. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, forming the bedrock of reliable and reproducible research.

This in-depth technical guide provides a detailed overview of the expected spectroscopic signature of this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages predictive modeling and comparative analysis with structurally related compounds to offer a robust framework for its characterization. The methodologies and interpretations presented herein are designed to empower researchers in their synthesis, analysis, and application of this promising compound.

Molecular Structure and Key Features

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. This compound possesses several key functional groups that will dictate its spectroscopic behavior.

Figure 1: Molecular Structure of this compound.

Key Structural Features:

  • 2-Pyrrolidinone Ring: A five-membered lactam ring. The carbonyl group and the methylene groups within this ring will have characteristic spectroscopic signals.

  • Ethoxy Linker: The -O-CH₂-CH₂-N- fragment connects the pyrrolidinone ring to the acetic acid moiety. The chemical environment of these methylene groups is distinct.

  • Carboxylic Acid: The -COOH group is a key functional group with a highly characteristic acidic proton and carbonyl carbon signal.

Predicted Spectroscopic Data

Due to the current unavailability of published experimental spectra for this compound, the following data is based on computational predictions. These predictions provide a valuable starting point for researchers seeking to identify this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
~4.20Singlet2H-O-CH₂ -COOH
~3.70Triplet2H-N-CH₂-CH₂ -O-
~3.55Triplet2H-N-CH₂ -CH₂-O-
~3.45Triplet2H-N-CH₂ -CH₂- (in ring)
~2.40Triplet2H-C(=O)-CH₂ -CH₂- (in ring)
~2.05Multiplet2H-CH₂-CH₂ -CH₂- (in ring)

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~175.5-C =O (Lactam)
~172.0-C OOH (Carboxylic Acid)
~69.0-O-C H₂-COOH
~67.5-N-CH₂-C H₂-O-
~48.0-N-C H₂-CH₂-O-
~45.0-N-C H₂-CH₂- (in ring)
~31.0-C(=O)-C H₂-CH₂- (in ring)
~18.0-CH₂-C H₂-CH₂- (in ring)

Experimental Protocol for NMR Data Acquisition (General Procedure):

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Use a standard single-pulse experiment. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals. A sufficient number of scans and an appropriate relaxation delay are crucial for observing all carbon signals, especially quaternary carbons.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

G cluster_0 NMR Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube Instrument Setup Instrument Setup Transfer to NMR Tube->Instrument Setup ¹H NMR Acquisition ¹H NMR Acquisition Instrument Setup->¹H NMR Acquisition ¹³C NMR Acquisition ¹³C NMR Acquisition ¹H NMR Acquisition->¹³C NMR Acquisition Fourier Transform Fourier Transform ¹³C NMR Acquisition->Fourier Transform Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Spectral Referencing Spectral Referencing Phase & Baseline Correction->Spectral Referencing Structural Elucidation Structural Elucidation Spectral Referencing->Structural Elucidation

Figure 2: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data (Electrospray Ionization - ESI)

  • Molecular Formula: C₈H₁₃NO₄

  • Molecular Weight: 187.19 g/mol

  • [M+H]⁺ (Positive Ion Mode): Expected at m/z 188.08

  • [M-H]⁻ (Negative Ion Mode): Expected at m/z 186.07

  • Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the carboxylic acid group, and cleavage within the ethoxy linker and the pyrrolidinone ring.

Experimental Protocol for Mass Spectrometry Data Acquisition (General Procedure):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum over a suitable m/z range. For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to observe its fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3300-2500 (broad)O-H (Carboxylic Acid)Stretching
~2950-2850C-H (Aliphatic)Stretching
~1730C=O (Carboxylic Acid)Stretching
~1680C=O (Lactam)Stretching
~1200-1000C-O (Ether)Stretching

Experimental Protocol for IR Spectroscopy Data Acquisition (General Procedure):

  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Comparative Analysis with 2-(2-Oxo-pyrrolidin-1-yl)-acetic acid

To provide a concrete reference, it is insightful to compare the predicted data for our target molecule with the known experimental data for the closely related compound, 2-(2-Oxo-pyrrolidin-1-yl)-acetic acid.

Key Differences in Spectroscopic Features:

  • ¹H NMR: The most significant difference will be the presence of two additional methylene groups in the ethoxy linker of our target compound, which will appear as two distinct triplets around 3.70 and 3.55 ppm. The singlet for the methylene group adjacent to the nitrogen in 2-(2-Oxo-pyrrolidin-1-yl)-acetic acid will be absent.

  • ¹³C NMR: Our target molecule will exhibit two additional signals in the 60-70 ppm range corresponding to the carbons of the ethoxy linker.

  • Mass Spectrum: The molecular weight of this compound is 44.03 g/mol higher than that of 2-(2-Oxo-pyrrolidin-1-yl)-acetic acid, which will be clearly reflected in the mass spectrum.

  • IR Spectrum: The presence of the ether linkage in our target compound will introduce a characteristic C-O stretching band around 1200-1000 cm⁻¹.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While awaiting the publication of definitive experimental spectra, the predictive data and comparative analyses presented here offer a valuable and authoritative resource for researchers. By understanding the anticipated NMR, MS, and IR signatures, scientists can confidently proceed with the synthesis, purification, and characterization of this compound, thereby accelerating research and development in their respective fields. The provided experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data.

References

  • Dutta, A., & Annapurna, M. M. (2021). A Systematic Review on the Analytical Techniques for the Quantification of Piracetam. Acta Scientific Pharmaceutical Sciences, 5(7), 128-131. [Link]

  • Metin, M., & Metin, G. O. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Al-Nahrain Journal of Science, 23(4), 5-12. [Link]

  • Bar-Tana, J. (2006). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. U.S. Patent No. 7,038,078 B2. Washington, DC: U.S.
  • Ahmed, A. H., & El-Gendy, M. S. (2014). Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. Journal of medicinal chemistry, 57(15), 6296-306. [Link]

  • Li, Y., et al. (2020). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers, 7(18), 2685-2690. [Link]

  • Mavromoustakos, T., et al. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 17(10), 11459-11475. [Link]

  • Zhang, J. (2015). Novel synthesis method of nootropic piracetam.
  • Ndom, J. C., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene scaffold. BMC research notes, 14(1), 112. [Link]

  • Mavromoustakos, T., et al. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 17(10), 11459-11475. [Link]

  • Kakkar, S., Zeng, L., Svärd, M., & Rasmuson, Å. C. (2022). Characterization and Crystal Nucleation Kinetics of a New Metastable Polymorph of Piracetam in Alcoholic Solvents. Crystal Growth & Design, 22(5), 2964-2973. [Link]

  • Metin, B. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Wang, X., et al. (2019). Synthesis of N-vinyl pyrrolidone by acetylene process in a microreactor. Reaction Chemistry & Engineering, 4(1), 115-121. [Link]

  • de Oliveira, A. B., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. [Link]

  • Al-Obaidi, A. A. H. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Egyptian Journal of Chemistry, 63(3), 967-975. [Link]

  • Lara-Sánchez, A., et al. (2013). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Dalton Transactions, 42(31), 11265-11279. [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 2-Pyrrolidinone (HMDB0002039). Retrieved from [Link]

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An In-depth Technical Guide to [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid: A Versatile Building Block for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid, a molecule of interest in medicinal chemistry and drug development.

Core Molecular Attributes

This compound is a bifunctional molecule featuring a 2-pyrrolidinone moiety and a carboxylic acid connected by an ethoxy linker. This unique structure makes it a valuable building block in the synthesis of more complex molecules.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₃NO₄[1][2]
Molecular Weight 187.19 g/mol [1]
CAS Number 878447-60-0[1][2]
Appearance White to light yellow powder or crystalInferred from related compounds
Hazard Irritant[2]
Structural Formula

Caption: 2D structure of this compound.

Synthesis and Manufacturing

Proposed Synthetic Pathway

A likely two-step synthesis would involve the reaction of 1-(2-hydroxyethyl)pyrrolidin-2-one with an appropriate haloacetic acid derivative, followed by hydrolysis.

G cluster_0 Step 1: Etherification cluster_1 Step 2: Hydrolysis A 1-(2-hydroxyethyl)pyrrolidin-2-one D Intermediate Ester A->D 1. B Sodium Hydride (NaH) B->D 2. C Ethyl bromoacetate C->D 3. E Intermediate Ester G This compound E->G 1. F Sodium Hydroxide (NaOH) F->G 2.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl [2-(2-oxo-pyrrolidin-1-yl)-ethoxy]-acetate (Intermediate Ester)

  • To a solution of 1-(2-hydroxyethyl)pyrrolidin-2-one in a suitable anhydrous solvent (e.g., tetrahydrofuran), add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate ester.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the purified intermediate ester in a mixture of ethanol and water.

  • Add a stoichiometric excess of sodium hydroxide.

  • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography.

  • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Applications in Drug Development

The structure of this compound suggests its potential utility as a linker or spacer molecule in the design of complex therapeutic agents.

Role as a Hydrophilic Linker

The ethoxy acetic acid moiety can impart hydrophilicity to a parent molecule, which can be advantageous for improving solubility and pharmacokinetic properties. Similar structures, such as derivatives of [2-(2-aminoethoxy)ethoxy]acetic acid, are used to connect different functional parts of a drug molecule.[5][6] For example, in the antidiabetic medication Tirzepatide, (2-(2-aminoethoxy)ethoxy)acetic acid units are used to link a fatty acid moiety to the peptide backbone, which extends the drug's half-life.[7]

G cluster_0 Potential Application as a Linker A Active Pharmaceutical Ingredient (API) B This compound (Linker) A->B C Modifying Group (e.g., for solubility, targeting) B->C

Caption: Conceptual use as a linker in drug design.

Precursor for Bioactive Molecules

The carboxylic acid and the 2-pyrrolidinone ring provide two distinct points for chemical modification, allowing for the synthesis of a diverse library of compounds for screening in various biological assays. The 2-pyrrolidinone core is a privileged scaffold found in a number of nootropic drugs, suggesting that derivatives of this compound may possess neurological activity.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

Hazard Identification

This compound is classified as an irritant.[2] Based on safety data for structurally related compounds such as 2-pyrrolidone and (2-Oxo-1-pyrrolidinyl)acetic acid, the following hazards may be anticipated:

  • Eye Irritation: May cause serious eye irritation.[8]

  • Skin Irritation: May cause skin irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[9]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[9]

  • Storage: Keep container tightly closed and store in a cool, dry, and well-ventilated place.[9]

Conclusion

This compound is a chemical building block with significant potential in the field of drug discovery and development. Its bifunctional nature, combining a 2-pyrrolidinone core with a hydrophilic ethoxy acetic acid linker, makes it an attractive candidate for the synthesis of novel therapeutic agents with potentially improved pharmacokinetic profiles. Further research into the biological activity of its derivatives is warranted.

References

  • Barany, G., & Soli, E. D. (2006). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. U.S. Patent No. 7,038,078. Washington, DC: U.S.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3146687, 2-(2-Oxopyrrolidin-1-yl)acetic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetic acid, ethoxy-, and ethyl ester. Retrieved from [Link]

  • Soli, E. D., & Barany, G. (2002). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Tirzepatide. (2024, January 21). In Wikipedia. [Link]

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Solubility profile of [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profiling of [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid for Preformulation and Biopharmaceutical Assessment

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is paramount. Among these, aqueous solubility stands out as a critical determinant of a drug's ultimate bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for characterizing the solubility profile of this compound. This molecule, featuring a polar lactam, a flexible ether linkage, and an ionizable carboxylic acid, presents an interesting case study for solubility analysis.

The methodologies detailed herein are grounded in the scientific principles and regulatory expectations outlined by the International Council for Harmonisation (ICH), particularly within the context of the Biopharmaceutics Classification System (BCS).[1][2][3] The BCS framework utilizes solubility and permeability data to predict a drug's in vivo performance, offering a pathway for more efficient drug development and, in some cases, waivers of in vivo bioequivalence studies.[1][3] This document is intended for researchers, formulation scientists, and drug development professionals, providing not just protocols, but the causal reasoning behind experimental choices to ensure robust and reliable data generation.

Physicochemical Characterization of the Analyte

A foundational understanding of the molecule's structure is essential to predict and interpret its solubility behavior. This compound is a small molecule possessing distinct chemical moieties that govern its interaction with various solvents.

PropertyValueSource
IUPAC Name This compound-
CAS Number 878447-60-0[4]
Molecular Formula C₈H₁₃NO₄[4]
Molecular Weight 187.19 g/mol [4]
Key Structural Features Carboxylic Acid (acidic), Lactam (polar), Ether Linkage (flexible, polar)-

The presence of the carboxylic acid group is the most significant determinant of aqueous solubility. This group's ionization state is dependent on the pH of the surrounding medium. At low pH (acidic conditions), the carboxyl group will be protonated (unionized), reducing its polarity and likely leading to lower aqueous solubility. Conversely, at higher pH values (above its pKa), the group will deprotonate to form a carboxylate anion, a highly polar species that interacts favorably with water, thereby increasing solubility.[5][6][7][8]

The Dichotomy of Solubility: Thermodynamic vs. Kinetic

Before embarking on experimental work, it is crucial to distinguish between two often-confused concepts: thermodynamic and kinetic solubility.[9][10]

  • Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent under conditions of thermodynamic equilibrium with an excess of the solid drug substance. This is a fundamental, intrinsic property of the compound in a given solvent system and is the value required for BCS classification.[1][11]

  • Kinetic Solubility is determined by dissolving the compound (often from a high-concentration DMSO stock) into an aqueous buffer and measuring the concentration at which it precipitates over a short time frame.[12] This method can often produce supersaturated solutions, which are thermodynamically unstable and may precipitate over time.[9][10] While useful for high-throughput screening in early discovery, kinetic solubility values can be misleading for formulation and biopharmaceutical assessment.

Failure to differentiate between these can lead to an overestimation of a compound's solubility, resulting in significant challenges during later stages of drug development.[11] This guide focuses exclusively on determining the thermodynamically relevant equilibrium solubility.

G Thermodynamic vs. Kinetic Solubility States cluster_energy Energy Landscape A Supersaturated Solution (Kinetic Solubility) B Saturated Solution (Thermodynamic Solubility) A->B Precipitation (Time) C Precipitated Solid B->C Equilibrium

Caption: Energy states of kinetic vs. thermodynamic solubility.

Regulatory Framework: The ICH M9 BCS Guidelines

The ICH M9 guideline provides a harmonized approach to BCS-based biowaivers.[1] According to this guideline, a drug substance is classified as "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 ± 1°C.[13][14]

Since the therapeutic dose of this compound is not established, the primary objective is to determine its solubility in mg/mL across this pH range. This allows for the calculation of the dose/solubility volume for any potential future dose, ensuring the data's utility for subsequent BCS classification.

The experimental design must rigorously adhere to these conditions:

  • pH Range: At a minimum, buffers at pH 1.2, 4.5, and 6.8 must be evaluated. It is also critical to test the pH of the compound's lowest solubility if it falls within this range.[1][13]

  • Temperature: All experiments must be conducted at a physiologically relevant temperature of 37 ± 1°C.[13][15]

  • Method: The "shake-flask" method is the gold standard for determining equilibrium solubility.[15]

Experimental Protocol: pH-Dependent Thermodynamic Solubility via Shake-Flask Method

This protocol describes a robust, self-validating system for determining the equilibrium solubility of the target compound.

Objective: To quantify the thermodynamic solubility of this compound in aqueous buffers at pH 1.2, 4.5, and 6.8 at 37°C.

Materials and Reagents:

  • This compound (solid, characterized purity >99%)

  • Buffer solutions (pH 1.2, 4.5, 6.8) prepared according to USP standards

  • Calibrated pH meter

  • Orbital shaker incubator capable of maintaining 37 ± 1°C

  • Microcentrifuge or filtration apparatus with low-binding filters (e.g., PVDF)

  • Validated HPLC-UV or LC-MS/MS method for quantification

  • Analytical balance, vials, and other standard laboratory glassware

Experimental Workflow:

G cluster_sampling Equilibrium Confirmation start Start prep_buffers 1. Prepare USP Buffers (pH 1.2, 4.5, 6.8) start->prep_buffers add_api 2. Add Excess Solid API to each buffer vial prep_buffers->add_api equilibrate 3. Equilibrate in Shaker (37°C, constant agitation) add_api->equilibrate sample_24 Sample at 24h equilibrate->sample_24 sample_48 Sample at 48h equilibrate->sample_48 sample_72 Sample at 72h equilibrate->sample_72 process 4. Separate Solid (Centrifuge / Filter) sample_24->process sample_48->process sample_72->process analyze 5. Quantify Supernatant (Validated HPLC method) process->analyze verify_ph 6. Verify Final pH of Saturated Solution analyze->verify_ph end End verify_ph->end

Caption: Shake-Flask method workflow for solubility determination.

Step-by-Step Methodology:

  • Preparation: Prepare buffer solutions (pH 1.2, 4.5, 6.8) and bring them to 37°C.

  • Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in triplicate. "Excess" is visually confirmed by the presence of undissolved solid material at the end of the experiment. A starting point could be 2-10 mg/mL.

  • Equilibration: Place the sealed vials in an orbital shaker set to 37 ± 1°C. Agitate at a speed sufficient to keep the solid suspended without forming a vortex.[15] This step is critical for ensuring the system reaches a true equilibrium.

  • Sampling and Confirmation of Equilibrium: Withdraw aliquots at 24, 48, and 72 hours.[15] Equilibrium is confirmed when the measured concentration between two consecutive time points does not deviate significantly (e.g., <5-10%).[15] This self-validating step ensures the reported value is not time-dependent.

  • Sample Processing: Immediately after withdrawal, separate the undissolved solid from the solution. This can be done by centrifugation followed by careful removal of the supernatant, or by filtration. If samples are to be stored before analysis, they should be diluted immediately to prevent precipitation at room temperature.[15]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a pre-validated, stability-indicating analytical method (e.g., HPLC-UV).

  • pH Measurement: After the final time point, measure and record the pH of the remaining saturated solution to confirm it has not shifted significantly during the experiment.[15]

Data Analysis and Presentation

The results should be compiled into a clear, concise format. The solubility is reported in mg/mL.

Table 1: Hypothetical pH-Dependent Aqueous Solubility Data at 37°C

pH of BufferMean Solubility (mg/mL)Standard DeviationDose/Solubility Volume (mL) per 100 mg dose
1.25.50.318.2
4.585.24.11.2
6.8>200.0-<1.0
Calculated as: Dose (mg) / Lowest Observed Solubility (mg/mL). A hypothetical 100 mg dose is used for illustrative purposes.

Interpretation of Results: The hypothetical data illustrate the expected behavior of an acidic compound. The lowest solubility is observed at the most acidic pH (1.2), where the molecule is predominantly in its less soluble, unionized form. As the pH increases past the molecule's pKa (which would likely be between 3 and 5), the carboxylic acid deprotonates, and the solubility dramatically increases. Based on this hypothetical data, the lowest solubility is 5.5 mg/mL. To assess its BCS class, one would use this value. For a hypothetical 100 mg dose, the dose/solubility volume would be 18.2 mL, which is well below the 250 mL threshold. Therefore, based on this data, the compound would be classified as highly soluble .

Solubility in Common Organic Solvents

For practical laboratory use, such as preparing stock solutions for biological assays or developing formulations, understanding solubility in common organic solvents is necessary.

Table 2: Hypothetical Solubility in Organic Solvents at 25°C

SolventMean Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)>200.0
Ethanol150.7
Methanol>200.0
Acetonitrile25.3
Water75.0

This data is crucial for selecting appropriate vehicles for in vitro and in vivo studies and for initial formulation development activities.

Conclusion and Implications for Drug Development

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of this compound, grounded in established regulatory guidelines. The shake-flask method, coupled with a multi-point equilibrium check, provides a self-validating protocol to generate reliable thermodynamic solubility data.

The pH-dependent solubility profile is a critical parameter that directly influences a drug's absorption from the gastrointestinal tract and dictates viable formulation strategies. The strong pH-dependency anticipated for this molecule underscores the necessity of performing these studies early in development. The resulting data not only enables accurate BCS classification but also provides invaluable insights that guide formulation scientists in developing a safe, effective, and stable drug product.

References

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link][1]

  • World Health Organization. (2018). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients for biowaiver. WHO Expert Committee on Specifications for Pharmaceutical Preparations Fifty-third report. [Link][15]

  • International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers: Guidance for Industry. [Link][13]

  • Google Patents. (2006). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. [16]

  • Wikipedia. Tirzepatide. [Link][17]

  • PubChem. 2-(2-Oxopyrrolidin-1-yl)acetic acid. [Link][18]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link][9]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link][5]

  • ACS Publications. (2021). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. [Link][19]

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  • Fiveable. pH and Solubility - AP Chem. [Link][6]

  • Wikipedia. Biopharmaceutics Classification System. [Link][2]

  • Chemistry Steps. The Effect of pH on Solubility. [Link][7]

  • PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link][14]

  • GSC Online Press. (2021). An Overview of the Biopharmaceutics Classification System (BCS). [Link][3]

  • PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. [Link][21]

  • ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link][10]

  • YouTube. (2022). 17.6 pH Effects on Solubility | General Chemistry. [Link][22]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link][11]

  • YouTube. (2018). Kinetics vs. Thermodynamics. [Link][23]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link][24]

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Methodological & Application

Application Notes and Protocols: [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid as a Novel Hydrophilic Linker

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: The Critical Role of Hydrophilic Linkers in Modern Drug Development

The therapeutic efficacy of complex biologics, such as antibody-drug conjugates (ADCs) and PROTACs, is critically dependent on the physicochemical properties of their constituent components. A key component that has garnered significant attention is the chemical linker connecting the targeting moiety to the payload. Hydrophilic linkers, in particular, have emerged as a vital tool to overcome the challenges associated with the inherent hydrophobicity of many potent payloads.[1][2] The incorporation of hydrophilic linkers can enhance aqueous solubility, mitigate aggregation, and improve the pharmacokinetic and pharmacodynamic profiles of the resulting conjugates.[1][3] This leads to more stable and effective therapeutics with a wider therapeutic window.[4]

This document provides a detailed guide to the application of [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid, a novel hydrophilic linker, in bioconjugation and drug development. We will explore its unique structural features, provide protocols for its activation and conjugation to biomolecules, and discuss its potential advantages in enhancing the properties of next-generation therapeutics.

The Scientific Rationale for Employing this compound

This compound is a bifunctional molecule featuring a terminal carboxylic acid for conjugation and a polar 2-oxopyrrolidinyl group. This unique combination of a lactam and an ether moiety imparts significant hydrophilicity. The pyrrolidinone ring, a common motif in medicinal chemistry, is known for its favorable biological properties and metabolic stability.[5][6]

The structural attributes of this linker are designed to:

  • Enhance Aqueous Solubility: The ether linkage and the polar amide within the pyrrolidinone ring contribute to the overall hydrophilicity of the molecule, which can help to solubilize hydrophobic payloads.[3]

  • Improve Pharmacokinetics: By increasing the hydrophilicity of the entire conjugate, this linker can reduce renal clearance and potentially prolong the circulation half-life of the therapeutic.[3]

  • Minimize Aggregation: The hydrophobic nature of many cytotoxic drugs can lead to aggregation of ADCs, especially at high drug-to-antibody ratios (DAR).[1] A hydrophilic linker can shield the hydrophobic payload, thereby reducing the propensity for aggregation and improving the stability of the final product.[1][2]

Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H13NO4[7]
Molecular Weight187.19 g/mol [7]
IUPAC Name2-(2-(2-Oxopyrrolidin-1-yl)ethoxy)acetic acid[7]
CAS Number878447-60-0[7]

Experimental Protocols

The following protocols provide a framework for the activation of the carboxylic acid moiety of the linker and its subsequent conjugation to a primary amine-containing biomolecule, such as a monoclonal antibody or a small molecule ligand.

Protocol 1: Activation of this compound via N-Hydroxysuccinimide (NHS) Ester Formation

This protocol describes the conversion of the terminal carboxylic acid to a more reactive NHS ester, a common strategy for amine-reactive bioconjugation.

Rationale: The formation of an NHS ester from a carboxylic acid in the presence of a carbodiimide coupling agent (like EDC) creates a stable, amine-reactive intermediate that can efficiently react with primary amines on a target biomolecule to form a stable amide bond.

Diagram of Activation and Conjugation Workflow:

G cluster_activation Activation Step cluster_conjugation Conjugation Step Linker This compound ActivatedLinker NHS-activated Linker Linker->ActivatedLinker EDC, NHS in Anhydrous DMF NHS N-Hydroxysuccinimide NHS->ActivatedLinker EDC EDC EDC->ActivatedLinker Conjugate Bioconjugate ActivatedLinker->Conjugate Amine-reactive coupling Biomolecule Biomolecule-NH2 (e.g., Antibody) Biomolecule->Conjugate pH 7.5-8.5 Aqueous Buffer

Caption: Workflow for NHS ester activation and subsequent bioconjugation.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Amine-containing biomolecule (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., Tris buffer or hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Preparation of Activation Reagents:

    • Dissolve this compound in anhydrous DMF to a final concentration of 100 mM.

    • Prepare a 200 mM solution of NHS in anhydrous DMF.

    • Prepare a 200 mM solution of EDC in anhydrous DMF. Note: EDC is moisture-sensitive; prepare this solution immediately before use.

  • Activation Reaction:

    • In a clean, dry microcentrifuge tube, combine the linker solution with 1.2 equivalents of both the NHS and EDC solutions.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Conjugation to Biomolecule:

    • Prepare the biomolecule in a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0). The concentration of the biomolecule should be optimized for the specific application.

    • Add the activated NHS-ester linker solution to the biomolecule solution. The molar ratio of linker to biomolecule will depend on the desired degree of labeling and should be empirically determined. A starting point is a 10- to 20-fold molar excess of the linker.

    • Incubate the conjugation reaction at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

  • Quenching and Purification:

    • Quench any unreacted NHS-ester by adding a quenching reagent (e.g., Tris buffer to a final concentration of 50 mM) and incubating for 30 minutes at room temperature.

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (for large biomolecules like antibodies) or dialysis to remove excess linker and byproducts.

Protocol 2: Characterization of the Bioconjugate

Rationale: It is crucial to characterize the final conjugate to determine the drug-to-antibody ratio (DAR) for ADCs or the degree of labeling (DOL) for other bioconjugates. This ensures batch-to-batch consistency and allows for the correlation of biological activity with the extent of modification.

Methods:

  • UV-Vis Spectroscopy: If the payload has a distinct UV-Vis absorbance, the DAR can be estimated by measuring the absorbance at two different wavelengths (one for the antibody, typically 280 nm, and one for the payload).

  • Mass Spectrometry (MS): For a more accurate determination of the DAR and to assess the homogeneity of the conjugate, techniques like electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS can be employed.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate antibody-drug conjugates based on their hydrophobicity, providing information on the distribution of different DAR species.

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the conjugate and to detect the presence of aggregates.

Applications in Drug Development

The hydrophilic nature of this compound makes it a promising linker for various applications in drug development:

  • Antibody-Drug Conjugates (ADCs): To improve the solubility and stability of ADCs, particularly those with hydrophobic payloads and high DARs.[1][2][8]

  • PROTACs (Proteolysis Targeting Chimeras): To enhance the aqueous solubility and cell permeability of these bifunctional molecules.

  • Peptide and Oligonucleotide Conjugates: To improve the pharmacokinetic properties of therapeutic peptides and oligonucleotides.[9]

  • Small Molecule Drug Delivery: To modify the properties of small molecule drugs to improve their solubility and targeting.

Conclusion

This compound represents a valuable addition to the toolbox of hydrophilic linkers for bioconjugation. Its unique structural features offer the potential to address some of the key challenges in the development of complex therapeutics. The protocols and information provided in this guide are intended to serve as a starting point for researchers to explore the utility of this novel linker in their specific applications. As with any bioconjugation strategy, optimization of reaction conditions and thorough characterization of the final product are essential for achieving reproducible and meaningful results.

References

  • WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents. (n.d.).
  • PubChem. (n.d.). 2-(2-Oxopyrrolidin-1-yl)acetic acid. Retrieved January 23, 2026, from [Link]

  • US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents. (n.d.).
  • US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents. (n.d.).
  • The role of hydrophilic linkers in next-generation antibody-drug conjugates - PubMed. (2026, January 6). Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Oxopiperidin-1-yl)acetic acid. Retrieved January 23, 2026, from [Link]

  • N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture - PubMed. (2021, April 22). Retrieved January 23, 2026, from [Link]

  • (PDF) Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2025, September 30). Retrieved January 23, 2026, from [Link]

  • Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - ResearchGate. (2022, June 17). Retrieved January 23, 2026, from [Link]

  • Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - Frontiers. (2022, June 16). Retrieved January 23, 2026, from [Link]

  • Abstract P196: Novel hydrophilic drug linkers enable exatecan-based antibody-drug conjugates with promising physiochemical properties and in vivo activity | Molecular Cancer Therapeutics - AACR Journals. (2021, December 1). Retrieved January 23, 2026, from [Link]

  • WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents. (n.d.).
  • Antibody Conjugates: From Heterogeneous Populations to Defined Reagents - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • 2-(2-Oxopyrrolidin-1-yl)butyramide | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • US20050187407A1 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents. (n.d.).
  • 2-(2-Oxopyrrolidin-1-yl)butyramide - Scite.ai. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Application Note: A Comprehensive NMR Characterization Protocol for Pyrrolidinone-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidinone scaffold is a privileged structural motif in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals with diverse biological activities, including nootropic, anticonvulsant, and antibacterial agents. The precise structural elucidation and purity assessment of these compounds are critical for ensuring their safety and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the comprehensive characterization of small molecules like pyrrolidinone derivatives.[1][2] This application note provides a detailed, field-proven protocol for the NMR characterization of pyrrolidinone-based compounds, designed for researchers, scientists, and drug development professionals. The methodologies described herein are intended to create a self-validating system for unambiguous structure determination and purity confirmation.

Foundational Principles: The "Why" Behind the "How"

A robust NMR characterization workflow is not merely a sequence of experiments but a logical progression of inquiries into the molecular structure. Each step is designed to build upon the information gathered in the previous one, leading to a comprehensive and unambiguous structural assignment. The choice of experiments and their parameters is dictated by the specific questions we aim to answer at each stage, from confirming the presence of the core scaffold to elucidating complex stereochemical relationships.

Experimental Workflow: A Step-by-Step Guide

The following sections detail a systematic approach to the NMR characterization of pyrrolidinone-based compounds, from initial sample preparation to advanced structural analysis.

Sample Preparation: The Cornerstone of High-Quality Data

The quality of the final NMR spectrum is fundamentally dependent on the quality of the sample. Proper sample preparation is therefore a critical first step.[3][4]

Protocol 1: Standard Sample Preparation for Pyrrolidinone Compounds

  • Analyte Quantity: For a standard ¹H NMR spectrum, weigh 1-10 mg of the purified pyrrolidinone compound. For ¹³C and 2D NMR experiments, a more concentrated sample of 10-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common starting point for many organic compounds due to its moderate polarity and good dissolving power.[5] Other common solvents include DMSO-d₆, Acetone-d₆, and Methanol-d₄. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[6][7]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample in a clean, dry vial. Vortex the mixture until the sample is fully dissolved.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This prevents magnetic field distortions and improves spectral quality.

  • Internal Standard (Optional but Recommended): For quantitative analysis (qNMR) or precise chemical shift referencing, add a known amount of an internal standard. Tetramethylsilane (TMS) is the conventional reference set to 0.00 ppm.

  • Labeling: Clearly label the NMR tube with the sample identification.

One-Dimensional (1D) NMR: The Initial Structural Blueprint

1D NMR spectra provide the initial and most fundamental information about the molecular structure.

¹H NMR: Unveiling the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic environments (chemical shift), their neighboring protons (multiplicity), and their relative quantities (integration).[1]

Protocol 2: Acquiring a Standard ¹H NMR Spectrum

  • Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees (for quantitative analysis, a 90-degree pulse with a longer relaxation delay is necessary).

    • Spectral Width: Typically -2 to 12 ppm for organic molecules.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for moderately concentrated samples.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

  • Analysis:

    • Chemical Shift (δ): Correlate the observed chemical shifts with expected values for the pyrrolidinone scaffold and its substituents.

    • Integration: Determine the relative number of protons for each signal.

    • Multiplicity: Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.

Table 1: Typical ¹H NMR Chemical Shifts for the Unsubstituted Pyrrolidinone Core in CDCl₃

PositionProtonChemical Shift (ppm)Multiplicity
1N-H~7.71broad singlet
3-CH₂-~2.12quintet
4-CH₂-~2.29triplet
5-CH₂-~3.40triplet

Data compiled from various sources, including[8]. Chemical shifts can vary depending on substitution and solvent.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.

Protocol 3: Acquiring a Standard ¹³C NMR Spectrum

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0 to 220 ppm.[9]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

  • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups, run DEPT-90 and DEPT-135 experiments. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in DEPT spectra.

Table 2: Typical ¹³C NMR Chemical Shifts for the Unsubstituted Pyrrolidinone Core

PositionCarbonChemical Shift (ppm)
2C=O~175-180
3-CH₂-~30-35
4-CH₂-~18-22
5-CH₂-~40-45

Chemical shifts are approximate and can be influenced by substituents and solvent.[9]

Two-Dimensional (2D) NMR: Assembling the Molecular Puzzle

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the connectivity of the molecule.[1][10]

COSY (Correlation Spectroscopy): Identifying Coupled Protons

The COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[11][12][13]

Protocol 4: Acquiring a COSY Spectrum

  • Pulse Program: A standard COSY pulse sequence (e.g., cosygpppqf).

  • Data Analysis: Cross-peaks in the 2D spectrum indicate which protons are coupled. This is invaluable for tracing out spin systems within the molecule.[11] For a pyrrolidinone derivative, COSY will confirm the connectivity of the protons on the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached.[14]

Protocol 5: Acquiring an HSQC Spectrum

  • Pulse Program: A standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

  • Data Analysis: Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Connectivity

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds.

Protocol 6: Acquiring an HMBC Spectrum

  • Pulse Program: A standard HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Data Analysis: HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule.[1] For example, the proton at C5 of the pyrrolidinone ring will show a correlation to the carbonyl carbon at C2.

Visualizing the NMR Workflow

A systematic workflow ensures all necessary data is collected for a complete structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_analysis Structural Elucidation Prep Prepare Sample (1-50 mg in 0.6 mL solvent) H1 ¹H NMR (Proton Environments) Prep->H1 Initial Analysis C13 ¹³C & DEPT (Carbon Skeleton) H1->C13 Complementary Data COSY COSY (¹H-¹H Connectivity) C13->COSY Confirm Proton Network HSQC HSQC (¹H-¹³C Direct Correlation) COSY->HSQC Assign Protonated Carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Establish Full Connectivity Structure Propose Structure HMBC->Structure Stereo Stereochemical Analysis (NOESY) Structure->Stereo If Chiral Centers Exist Final Final Structure Confirmation Structure->Final If Achiral Stereo->Final

Caption: A typical workflow for the NMR characterization of small molecules.

Stereochemical Determination with NOESY

For pyrrolidinone derivatives with stereocenters, determining the relative stereochemistry is crucial. The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons.

Protocol 7: Acquiring a NOESY Spectrum

  • Pulse Program: A standard NOESY pulse sequence (e.g., noesygpphpp).

  • Data Analysis: Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically < 5 Å), even if they are not directly bonded.[15] This information is invaluable for determining the relative configuration of substituents on the pyrrolidinone ring.

Data Interpretation and Self-Validation

The trustworthiness of a structural assignment comes from the convergence of all NMR data to a single, consistent structure.

Caption: The iterative process of NMR data validation for structural confirmation.

Common Impurities

Be aware of common impurities that may appear in your spectra, such as residual solvents from synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane).[16] Water is also a common impurity and its chemical shift is highly dependent on the solvent and temperature.[17]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Kriwacki, R. W., & Pitner, T. P. (1989). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Pharmaceutical research, 6(7), 531–544. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Journal of Engineering and Applied Sciences, 15(3), 834-839. [Link]

  • LibreTexts. (2022, October 4). 5.1: COSY Spectra. Chemistry LibreTexts. [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Paulusse Research Group. (n.d.). S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t. Paulusse Research Group. [Link]

  • ResearchGate. (2023, November). 1 H-and 13 C-NMR chemical shift values of compound 4a. ResearchGate. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

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Microwave-assisted one-pot synthesis of pyrrolidinones.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-Assisted One-Pot Synthesis of Pyrrolidinones

Abstract

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] Traditional multi-step syntheses of these heterocycles are often time-consuming and inefficient. This application note details a robust, one-pot, three-component protocol for the synthesis of highly substituted pyrrolidinones utilizing microwave irradiation. By leveraging the principles of green chemistry, this method offers significant advantages, including drastically reduced reaction times, high yields, and operational simplicity, making it an invaluable tool for chemical synthesis and drug discovery pipelines.[2][3][4]

The Rationale: Why Microwave-Assisted One-Pot Synthesis?

The convergence of multi-component reactions (MCRs) and microwave-assisted organic synthesis (MAOS) represents a significant leap forward in synthetic efficiency.

1.1. The Power of One-Pot Synthesis

MCRs, where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are inherently efficient.[3][5] This approach minimizes waste by reducing the need for intermediate purification steps, saving both time and resources. It directly aligns with the principles of green chemistry by improving atom economy and reducing solvent usage.[6]

1.2. The Advantage of Microwave Irradiation

Conventional heating relies on thermal conductivity, where heat is slowly transferred from an external source through the vessel walls to the reaction mixture. This can result in uneven temperature distribution and localized overheating.[7] Microwave synthesis, conversely, utilizes dielectric heating.[7]

This process occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as solvents and reactants, attempt to align with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates heat rapidly and uniformly throughout the bulk of the solution.[6][8][9]

  • Ionic Conduction: If ions are present, they will oscillate in the microwave field, generating heat through collisions.[6]

This direct and uniform heating mechanism leads to remarkable rate accelerations, often reducing reaction times from hours to mere minutes, while frequently improving product yields and purity.[10][11]

G cluster_0 Conventional Heating cluster_1 Microwave Heating A External Heat Source (Oil Bath) B Reaction Vessel Wall A->B Slow Conduction C Reaction Mixture B->C Inefficient Transfer D Microwave Irradiation E Reaction Mixture D->E Direct, Volumetric & Instantaneous Energy Transfer

Figure 1: Comparison of Conventional vs. Microwave Heating Mechanisms.

Featured Protocol: Three-Component Synthesis of Pyrrolidinones

This protocol details a one-pot synthesis of substituted pyrrolidinones from an aromatic aldehyde, an aniline, and a dialkyl acetylenedicarboxylate, catalyzed by p-toluenesulfonic acid (p-TsOH) in water.[12] The use of water as a solvent makes this an exceptionally green protocol.[12]

2.1. Plausible Reaction Mechanism

The reaction is believed to proceed through a well-orchestrated cascade. The acid catalyst (p-TsOH) activates the aldehyde, facilitating the formation of an imine intermediate with the aniline. Subsequently, the enolate generated from the dialkyl acetylenedicarboxylate undergoes an aza-Michael addition to the imine. The resulting intermediate then undergoes an intramolecular cyclization to form the five-membered pyrrolidinone ring.

G Reactants Aldehyde + Aniline + Dialkyl Acetylenedicarboxylate Imine Imine Formation (+ H₂O) Reactants->Imine p-TsOH cat. AzaMichael Aza-Michael Addition Imine->AzaMichael Cyclization Intramolecular Cyclization AzaMichael->Cyclization Product Pyrrolidinone Product Cyclization->Product

Figure 2: Plausible reaction pathway for the three-component synthesis.

2.2. Materials and Equipment

  • Reagents:

    • Benzaldehyde (or other substituted aromatic aldehyde)

    • Aniline (or other substituted aniline)

    • Diethyl acetylenedicarboxylate (DEADC) or Dimethyl acetylenedicarboxylate (DMAD)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

    • Deionized Water

    • Ethyl Acetate (for extraction)

    • Anhydrous Magnesium Sulfate (for drying)

  • Equipment:

    • Microwave Synthesizer (e.g., CEM Discover, Anton Paar Monowave)

    • 10 mL microwave process vial with a snap-on cap

    • Magnetic stir bar

    • Standard laboratory glassware for work-up

    • Rotary evaporator

2.3. Safety Precautions

  • Microwave synthesis in sealed vessels generates high temperatures and pressures. Never exceed the recommended volume, temperature, or pressure limits for the vessel.[13]

  • Always use a microwave reactor designed for chemical synthesis; do not use a domestic microwave oven.[13]

  • Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Allow the reaction vessel to cool completely to room temperature before opening to prevent sudden depressurization and solvent flashing.

2.4. Step-by-Step Experimental Protocol

  • Reaction Setup: To a 10 mL microwave process vial containing a magnetic stir bar, add aniline (1.0 mmol), the aromatic aldehyde (1.0 mmol), dialkyl acetylenedicarboxylate (1.0 mmol), p-TsOH·H₂O (0.1 mmol, 10 mol%), and deionized water (2 mL).

  • Vessel Sealing: Securely seal the vial with the appropriate cap.

  • Microwave Irradiation: Place the vial inside the cavity of the microwave synthesizer. Irradiate the mixture under the conditions specified in Table 1. The instrument will automatically modulate the power to maintain the set temperature.

  • Cooling: After the irradiation is complete, cool the vessel to room temperature (typically using the instrument's compressed air cooling system).

  • Work-up: Once cooled, open the vial carefully. Transfer the contents to a separatory funnel. Add ethyl acetate (15 mL) and deionized water (10 mL).

  • Extraction: Shake the funnel and allow the layers to separate. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Characterization: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and MS).

Results and Data

The microwave-assisted protocol consistently delivers superior results compared to conventional heating methods, as demonstrated by the synthesis of various pyrrolidinone derivatives.

Table 1: Representative Synthesis of Pyrrolidinone Derivatives

EntryAldehyde (R¹)Aniline (R²)Time (min)Power (W)Temp (°C)Yield (%)[12]
1PhenylPhenyl730010095
24-ChlorophenylPhenyl630010095
34-NitrophenylPhenyl530010096
44-MethoxyphenylPhenyl730010094
5Phenyl4-Tolyl730010092

Note: Yields are for isolated, purified products. Reaction conditions may require minor optimization based on the specific substrates and microwave system used.

Discussion: Causality and Field Insights

  • Choice of Catalyst: p-TsOH is an effective Brønsted acid catalyst for this transformation. Its primary role is to protonate the carbonyl oxygen of the aldehyde, rendering it more electrophilic and highly susceptible to nucleophilic attack by the aniline, thereby accelerating the rate-limiting imine formation step.[12]

  • Choice of Solvent: Water is an outstanding solvent for microwave synthesis. Its high dielectric constant allows it to absorb microwave energy with exceptional efficiency, leading to rapid heating. Furthermore, its use eliminates the need for volatile organic compounds (VOCs), making the process environmentally benign.[12]

  • Microwave Effects: The dramatic reduction in reaction time is a direct consequence of the rapid, uniform heating that microwaves provide. This allows the reaction to quickly reach and maintain the optimal temperature for all mechanistic steps in the cascade, minimizing the formation of side products that can occur with prolonged heating.[11][14]

Conclusion

This application note provides a validated, efficient, and environmentally friendly protocol for the one-pot synthesis of medicinally relevant pyrrolidinones. By combining the strategic advantages of multi-component reactions with the speed and efficiency of microwave heating, this method allows for the rapid generation of diverse compound libraries. It serves as a powerful enabling technology for researchers in organic synthesis and drug development, accelerating discovery timelines while adhering to the principles of green chemistry.

References

  • Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. (n.d.). National Institutes of Health (NIH). [Link]

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (n.d.). MDPI. [Link]

  • Swamy, M. K., Venkatesh, N., Swapna, M., & Rao, P. V. (2020). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. ResearchGate. [Link]

  • Khaligh, N. G., Johan, M. R., & Mihankhah, T. (2019). Microwave-assisted synthesis of pyrrolidinone derivatives using 1,1'-butylenebis(3-sulfo-3H-imidazol-1-ium) chloride. De Gruyter. [Link]

  • Leonelli, F., & Mason, T. J. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Gordon, C. (2014). Microwave Multicomponent Synthesis. MDPI. [Link]

  • Bargiggia, F. O., et al. (2023). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]

  • Verma, D. (2020). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Advances in Nanotechnology and its Applications. [Link]

  • Rathod, D. R., et al. (2016). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Rao, P. V., et al. (2020). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. International Journal of ChemTech Research. [Link]

  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]

  • Roy, D. (2011). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate. [Link]

  • Das, B., & Chowdhury, N. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Publishing. [Link]

  • Ravichandran, S., & Karthikeyan, E. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Bo, L. H., et al. (2011). ChemInform Abstract: Microwave-Assisted Convenient Synthesis of N-Arylpyrrolidines in Water. Sci-Hub. [Link]

  • Sharma, A., & Kumar, V. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. MDPI. [Link]

  • Varma, R. S. (2003). Microwave-assisted heterocyclic synthesis. ResearchGate. [Link]

  • Roy, D. (2011). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. [Link]

  • Bo, L. H., et al. (2011). Microwave-Assisted Convenient Synthesis of N-Arylpyrrolidines in Water. ChemInform. [Link]

  • Bharti, R., et al. (2023). Microwave-Assisted Multicomponent Synthesis of Pyrrolo[2,3-d]Pyrimidinone Derivatives and Their DFT Calculations. Der Pharma Chemica. [Link]

  • Singh, M., & Singh, J. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. PubMed Central. [Link]

  • Microwave chemistry. (n.d.). Wikipedia. [Link]

  • PART - 1 INTRODUCTION. (n.d.). BS Publications. [Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]

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Troubleshooting & Optimization

Preventing degradation of [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides in-depth information and troubleshooting advice for preventing the degradation of [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid during storage. This molecule, a known related compound of the pharmaceutical agent Levetiracetam, possesses functional groups—specifically a lactam (cyclic amide), an ether, and a carboxylic acid—that are susceptible to environmental factors. Maintaining the chemical integrity of this compound is critical for its use as a reference standard, in metabolic studies, or in further synthetic applications. This guide is structured to provide quick answers through FAQs and detailed, actionable protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For optimal stability, the solid compound should be stored in a tightly sealed container at refrigerated temperatures (2-8°C). Some suppliers recommend cold-chain transportation, suggesting that maintaining a cool environment is crucial.[1] To mitigate hygroscopicity and potential hydrolysis, storage in a desiccator or with a desiccant pouch is strongly advised.[2] The container should be opaque or stored in the dark to prevent potential photodegradation.

Q2: My compound is stored as a solid at room temperature. What is the risk?

Room temperature storage increases the risk of degradation, primarily through hydrolysis if moisture is present. The compound contains a carboxylic acid and an ether linkage, making it potentially hygroscopic (prone to absorbing atmospheric moisture).[3] This absorbed water can facilitate the hydrolytic opening of the 2-pyrrolidinone ring, a common degradation pathway for lactam-containing molecules.

Q3: I've noticed a change in the physical appearance of the solid compound. What could this indicate?

A change in color (e.g., yellowing) or consistency (e.g., clumping, becoming sticky) is a strong indicator of chemical degradation. Clumping suggests moisture absorption. Discoloration can be a sign of oxidative degradation or the formation of chromophoric degradation products. If such changes are observed, the purity of the compound should be verified analytically (e.g., via HPLC) before use.

Q4: Can I store this compound in solution? Which solvents are recommended?

Storing the compound in solution is generally not recommended for long-term stability due to the increased potential for solvent-mediated degradation. If short-term solution storage is necessary, use a high-purity, anhydrous aprotic solvent such as acetonitrile. Avoid protic solvents like methanol or water, as they can directly participate in hydrolysis. Prepare solutions fresh and store them at a low temperature (2-8°C or -20°C) for the shortest possible duration. A stability study of Levetiracetam in an aqueous suspension showed good stability for 91 days at both 4°C and 25°C, but as a pure compound in solution, risks are higher.[4]

Q5: How can I quickly check if my stored compound has degraded?

The most reliable method is to use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[5] A loss of purity will be evident by a decrease in the main peak area and the appearance of new peaks corresponding to degradation products. Comparing the chromatogram of the stored sample to a freshly prepared standard or the initial analysis certificate will reveal any changes.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section addresses specific problems you may encounter and provides a logical framework for their resolution.

Issue 1: Decreased Purity Detected by HPLC in a Solid Sample
  • Symptom: The main peak in the HPLC chromatogram is smaller than expected, and/or new impurity peaks have appeared.

  • Primary Suspect: Hydrolysis . The lactam ring is the most probable site for water-mediated degradation.

    • Causality: The presence of both a carboxylic acid and an ether moiety can make the compound hygroscopic, meaning it readily absorbs water from the atmosphere. This moisture, even in trace amounts, can catalyze the cleavage of the amide bond in the 2-pyrrolidinone ring over time.

    • Investigation:

      • Review your storage setup. Was the container sealed with parafilm or a high-quality gasket?

      • Was the container stored in a desiccator? If so, was the desiccant material (e.g., silica gel) recently regenerated or replaced?

      • How frequently was the container opened? Frequent opening in a humid environment introduces moisture.

    • Solution & Prevention:

      • Immediate: Aliquot the compound upon receipt into smaller, single-use vials to minimize the need to open the main container.

      • Best Practice: Always store the aliquoted vials inside a desiccator placed in a refrigerator (2-8°C). Purging the vials with an inert gas like argon or nitrogen before sealing can further protect the compound by displacing moist air.

Issue 2: Inconsistent Results in Biological or Chemical Assays
  • Symptom: Experiments using the compound yield variable or lower-than-expected activity.

  • Primary Suspect: Oxidation or Hydrolysis . Degradation products may act as inhibitors or have no activity, effectively lowering the concentration of the active compound.

    • Causality: The ether linkage (-CH2-O-CH2-) can be susceptible to oxidative degradation, potentially forming peroxides which can lead to further decomposition. This process can be accelerated by exposure to light, heat, and atmospheric oxygen.

    • Investigation:

      • Has the compound been stored in a clear container exposed to ambient light?

      • Was the container headspace filled with air?

      • Was the storage temperature elevated at any point?

    • Solution & Prevention:

      • Immediate: Re-test the compound's purity via HPLC to confirm degradation. If degraded, procure a new, verified lot.

      • Best Practice: Store the compound in amber glass vials to protect it from light. Before sealing, flush the vial with an inert gas (nitrogen or argon) to displace oxygen. This, combined with refrigerated and desiccated storage, provides a multi-layered defense against degradation.

Key Degradation Pathways and Prevention

Understanding the chemical vulnerabilities of this compound is fundamental to preventing its degradation.

Caption: Primary degradation pathways for the target compound.

  • Hydrolytic Degradation: The cyclic amide (lactam) bond in the 2-pyrrolidinone ring is susceptible to hydrolysis, which breaks the ring to form a linear amino acid derivative. This reaction is catalyzed by water and can be accelerated by acidic or basic conditions.

  • Oxidative Degradation: The ether linkage is a potential site for oxidation. Atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to the formation of hydroperoxides, which are unstable and can decompose into various other products.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Workflow

This protocol provides a self-validating system for maintaining compound integrity from receipt to use.

StorageWorkflow cluster_0 Initial Processing cluster_1 Inert Storage Preparation cluster_2 Long-Term Storage & Use A 1. Receive Compound B 2. Perform Initial QC (HPLC Purity Check, Compare to CoA) A->B C 3. Aliquot into Small, Amber Glass Vials B->C D 4. Place Open Vials & Caps in Desiccator (Under Vacuum) C->D E 5. Backfill Desiccator with Inert Gas (Ar or N₂) D->E F 6. Tightly Cap Vials Inside Inert Atmosphere E->F G 7. Seal Caps with Parafilm F->G H 8. Store at 2-8°C in the Dark G->H I 9. For Use: Remove One Vial, Allow to Equilibrate to RT Before Opening H->I J 10. Periodically Re-analyze a Sacrificial Aliquot (e.g., every 6 months) H->J

Caption: Recommended workflow for handling and storage.

Protocol 2: Stability Assessment by RP-HPLC

This method is based on established procedures for analyzing Levetiracetam and its impurities.[5]

  • Instrumentation:

    • HPLC system with UV or PDA detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V, 150 x 4.6 mm, 3µm (or equivalent C18 column).

    • Mobile Phase A: Phosphate buffer (pH 5.5) : Acetonitrile (950:50 v/v).

    • Mobile Phase B: Acetonitrile : Water (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 205 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., Mobile Phase A or a water/acetonitrile mixture) to a known concentration (e.g., 0.5 mg/mL).

    • Sample Preparation: Prepare the stored sample in the same manner and at the same concentration as the standard.

    • Analysis: Inject the standard and sample solutions.

    • Evaluation: Compare the chromatograms. Calculate the purity of the stored sample by area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. A significant decrease in purity or the appearance of new peaks >0.1% indicates degradation.

Data Summary: Storage Recommendations

The following table summarizes the recommended conditions and the scientific rationale for each.

ParameterRecommended ConditionRationalePotential Consequence of Deviation
Temperature 2–8°C (Refrigerated)Slows down the kinetics of all potential degradation reactions (hydrolysis, oxidation).[2]Increased rate of degradation.
Humidity Store in a desiccatorThe compound is hygroscopic; minimizing exposure to moisture is critical to prevent hydrolysis of the lactam ring.[2][3]Water absorption leading to hydrolytic degradation and physical changes (clumping).
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, preventing oxidative degradation of the ether linkage.Increased risk of oxidation, especially over long-term storage.
Light Amber vials or store in the darkProtects against potential photolytic degradation, a common pathway for organic molecules.Light-induced degradation, leading to the formation of new impurities.
Container Tightly sealed glass vialsPrevents moisture and oxygen ingress. Glass is inert and avoids potential leaching from plastic containers.[2]Contamination and exposure to environmental factors.
Aliquoting Aliquot into single-use amountsMinimizes moisture and air exposure from repeated opening of the bulk container.Repeated exposure of the bulk material to the atmosphere, accelerating degradation.

References

  • Rao, V., et al. Stability Indicating RP-HPLC Method for Quantitative Estimation of Levetiracetam and its Impurities in Pharmaceutical Dosage Form.
  • PubChem. 2-(2-oxopyrrolidin-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • Nagaraju, P., et al. (2024). A Stability-Indicating RP-HPLC Method for Levetiracetam and its Impurities Separation and Quantification. World Journal of Pharmaceutical Research, 13(14).
  • Groarke, A., et al. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. OnDrugDelivery. [Link]

  • Trask, A.V. (2005). A comprehensive review on the selection of packaging for moisture protection and stability of solid oral drug products. Journal of Pharmaceutical Sciences, 94(10), 2153-2164.
  • Maurin, M.B., et al. (2018). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. [Link]

  • Rao, B. M., et al. (2013). SEPARATION AND ESTIMATION OF PROCESS RELATED IMPURITIES AND DEGRADATION PRODUCTS OF LEVETIRACETAM IN SOLID PHARMACEUTICAL FORMULATION. Journal of Liquid Chromatography & Related Technologies, 36(13), 1835-1848. [Link]

  • Nahata, M.C. (2013). Stability of Levetiracetam in Extemporaneously Compounded Suspensions. The Canadian Journal of Hospital Pharmacy, 66(5), 306-309. [Link]

Sources

Technical Support Center: Optimizing γ-Butyrolactone (GBL) Ammonolysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-pyrrolidinone via the ammonolysis of γ-butyrolactone (GBL). This guide is designed for researchers, chemists, and process development professionals to address common challenges and provide in-depth insights into optimizing this crucial reaction. Our goal is to help you minimize side-product formation, maximize yield, and ensure the highest purity of your final product.

Troubleshooting Guide

This section addresses specific, common issues encountered during the ammonolysis of GBL. Each problem is presented with potential causes and actionable solutions based on established chemical principles.

Q1: Why is my yield of 2-pyrrolidone significantly lower than expected?

A1: Low yields are typically traced back to suboptimal reaction kinetics or equilibrium limitations. Several factors could be at play:

  • Insufficient Reaction Temperature: The ammonolysis of GBL is an equilibrium-limited reaction that requires significant thermal energy to proceed at a reasonable rate. Industrial processes often operate at temperatures between 250–290 °C.[1][2] Below 200°C, the reaction rate is often too slow for practical applications.[3]

  • Inadequate Pressure: The reaction is typically performed under high pressure (8.0 to 16.0 MPa) to maintain the reactants in the liquid phase and increase the concentration of ammonia.[1] Insufficient pressure can lead to lower effective reactant concentrations and reduced reaction rates.

  • Short Reaction Time: The residence time in continuous reactors is typically 20 to 120 minutes.[1] For batch reactors, insufficient time will prevent the reaction from reaching completion.

  • Poor Mixing: Inadequate agitation in a batch reactor can lead to poor mass transfer between the GBL and ammonia phases, resulting in localized areas of low reactant concentration and an overall slower reaction rate.

Troubleshooting Steps:

  • Verify Temperature and Pressure: Ensure your reactor is calibrated and maintaining the target temperature and pressure throughout the experiment. Gradually increase the temperature in 10°C increments, monitoring for yield improvement versus side-product formation.

  • Optimize Reaction Time: Conduct a time-course study by taking aliquots at different intervals to determine the point at which the reaction plateaus.

  • Ensure Efficient Agitation: Verify that the stirring mechanism is functioning correctly and is appropriate for the scale of your reaction to ensure a homogenous reaction mixture.

Q2: My post-reaction analysis (GC/HPLC) shows a significant peak corresponding to γ-hydroxybutyric acid (GHB). What causes this and how can it be prevented?

A2: The presence of γ-hydroxybutyric acid (GHB) is a direct result of the hydrolysis of the starting material, GBL.

  • Causality: GBL is a cyclic ester (lactone) and is susceptible to hydrolysis, especially under the high temperatures used for ammonolysis if water is present. This reaction is reversible, but the formation of GHB consumes GBL, making it unavailable for the desired ammonolysis reaction. The interconversion between GHB and GBL is highly dependent on pH and temperature.[4][5]

  • Impact: Besides reducing the yield of 2-pyrrolidone, GHB can potentially undergo side reactions, such as polymerization or dehydration, leading to other impurities.

Preventative Measures:

  • Use Anhydrous Reagents: While some industrial processes intentionally add water to improve selectivity[1], uncontrolled water content is detrimental. Use anhydrous ammonia and ensure your GBL has a low water content.

  • Thoroughly Dry Glassware and Reactor: Any residual moisture on the surfaces of your equipment can contribute to hydrolysis. Ensure all components are rigorously dried before use.

  • Control Water in the Reaction: If your process uses water as a co-solvent to enhance selectivity, its concentration must be precisely controlled. The molar ratio of GBL:NH₃:H₂O is a critical parameter, with typical industrial ratios being around 1:(2.2 to 3):(1.6 to 2.3).[1]

Q3: The final, purified 2-pyrrolidone is discolored (e.g., yellow or brown). What are the likely causes and how can I obtain a colorless product?

A3: Product discoloration is almost always indicative of thermal degradation or high-boiling impurities.

  • Excessive Temperature: While high temperatures are necessary, exceeding the optimal range (e.g., going above 350°C) can cause thermal decomposition of GBL, 2-pyrrolidone, or the intermediate 4-hydroxybutanamide, leading to the formation of colored, often polymeric, residues.[3]

  • Oxygen Contamination: The presence of air (oxygen) in the reactor at high temperatures can lead to oxidative side reactions, forming colored byproducts.

  • Inefficient Purification: High-boiling side products or polymeric materials may co-distill with the 2-pyrrolidone if the fractional distillation is not efficient.

Remediation Strategies:

  • Optimize Reaction Temperature: Carefully control the reaction temperature to stay within the 250-290°C window to balance reaction rate with thermal stability.

  • Ensure an Inert Atmosphere: Before heating, purge the reactor thoroughly with an inert gas like nitrogen or argon to remove all oxygen.

  • Improve Purification Protocol:

    • Use a fractional distillation column with sufficient theoretical plates for the separation.

    • Consider a pre-treatment step. Treating the crude product with a strong base can help to decompose certain impurities before distillation, yielding a higher purity final product.[6]

    • Always collect the heart cut of the distillation, discarding the forerun and the high-boiling residue.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Problem Encountered During GBL Ammonolysis LowYield Low Yield of 2-Pyrrolidone Start->LowYield HighImpurity High Impurity Profile Start->HighImpurity CheckTemp Check Temp/Pressure (250-290°C, >8 MPa?) LowYield->CheckTemp IdentifyImpurity Identify Impurity (GC-MS, NMR) HighImpurity->IdentifyImpurity CheckTime Check Reaction Time (Sufficient?) CheckTemp->CheckTime No IncreaseParams Increase Temp/Time/ Agitation Speed CheckTemp->IncreaseParams Yes CheckMixing Check Agitation (Homogenous?) CheckTime->CheckMixing No CheckTime->IncreaseParams Yes CheckMixing->IncreaseParams No IncreaseParams->LowYield Re-evaluate Solution Problem Resolved IncreaseParams->Solution IsGHB Is it GHB? IdentifyImpurity->IsGHB IsColored Is it Discolored? IsGHB->IsColored No DryReagents Use Anhydrous Reagents/System IsGHB->DryReagents Yes IsUnreacted Unreacted Starting Material? IsColored->IsUnreacted No OptimizeTemp Reduce Max Temp (<300°C) & Purge O2 IsColored->OptimizeTemp Yes ImprovePurity Improve Purification (Fractional Distillation) IsUnreacted->ImprovePurity Yes DryReagents->Solution OptimizeTemp->Solution ImprovePurity->Solution

Caption: A logical workflow for troubleshooting common issues in GBL ammonolysis.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the conversion of γ-butyrolactone to 2-pyrrolidinone?

A1: The reaction proceeds through a two-step mechanism: nucleophilic acyl substitution followed by intramolecular cyclization.

  • Nucleophilic Attack: The ammonia (NH₃) molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the γ-butyrolactone ring. This breaks the C=O pi bond and forms a tetrahedral intermediate.

  • Ring Opening: The lactone ring opens up as the carbonyl group reforms, cleaving the ester bond. This results in the formation of 4-hydroxybutanamide. This step is analogous to the ammonolysis of an ester.[7]

  • Intramolecular Cyclization: The terminal amine group of the 4-hydroxybutanamide intermediate then acts as a nucleophile, attacking the terminal hydroxyl-bearing carbon. This is an intramolecular condensation reaction.

  • Dehydration: A molecule of water is eliminated, leading to the formation of the stable, five-membered lactam ring of 2-pyrrolidinone.

A key side reaction, the hydrolysis of GBL to GHB, is also shown below.

Reaction Mechanism Diagram

Caption: Mechanism of GBL ammonolysis to 2-pyrrolidone and the hydrolysis side reaction.

Q2: What is the optimal range for key reaction parameters?

A2: Optimizing reaction parameters is a balance between maximizing reaction rate and minimizing side-product formation. The table below summarizes generally accepted industrial parameters for liquid-phase ammonolysis.

ParameterOptimal RangeRationale & Impact on Purity
Temperature 250 - 290 °C[1][2]Below this range, the reaction is too slow. Above 300°C, the risk of thermal decomposition and formation of colored byproducts increases significantly.
Pressure 8.0 - 16.0 MPa (80 - 160 bar)[1]Necessary to keep ammonia and water in the liquid phase, ensuring high reactant concentration. Pressure itself has a lesser effect on selectivity compared to temperature.
Molar Ratio (NH₃:GBL) > 2:1 (typically 2.2:1 to 5.6:1)[1][8]A stoichiometric excess of ammonia is used to drive the equilibrium towards the product side and ensure complete conversion of GBL.
Water Content Controlled (e.g., H₂O:GBL of 1.6:1 to 4.8:1)[1][8]The presence of a controlled amount of water has been shown to improve the selectivity towards 2-pyrrolidone, though the mechanism is not fully elucidated.[1] Uncontrolled water leads to GBL hydrolysis.
Catalyst None or Solid Acid/BaseThe reaction can be run non-catalytically with high conversion and selectivity.[1] Some processes use solid catalysts like magnesium silicate to operate in the vapor phase.
Q3: What analytical methods are recommended for in-process control and final product analysis?

A3: A combination of chromatographic and spectroscopic techniques is essential.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) is the workhorse method for this process. It is excellent for quantifying the consumption of GBL and the formation of the relatively volatile 2-pyrrolidone. It can also detect many low-boiling impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying unknown impurity peaks observed during GC analysis.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is useful for analyzing non-volatile components, such as GHB, oligomers, or polymeric residues, which may not be suitable for GC.

  • Karl Fischer Titration: This is the standard method for accurately determining the water content in the reactants and the final product, which is critical for process control.

  • Colorimetric Analysis (e.g., APHA): A quantitative method to assess the color of the final product, which is a key quality control parameter.

Experimental Protocols

Protocol 1: Batch Synthesis of 2-Pyrrolidinone

Disclaimer: This procedure involves high pressures and temperatures and must only be performed by trained personnel in an appropriate high-pressure laboratory with all necessary safety precautions.

  • Reactor Preparation: Ensure a high-pressure batch reactor (e.g., a Parr reactor) is clean, dry, and leak-tested. The reactor should be equipped with a stirrer, thermocouple, pressure gauge, and appropriate inlet/outlet valves.

  • Charging the Reactor: Charge the reactor with γ-butyrolactone (1.0 mol). Seal the reactor.

  • Inerting: Purge the reactor headspace three times with nitrogen gas to remove all oxygen.

  • Adding Ammonia: Cool the reactor (e.g., with a dry ice/acetone bath) and carefully charge with anhydrous liquid ammonia (3.0 mol).

  • Reaction:

    • Begin stirring at a high rate (e.g., >500 RPM).

    • Heat the reactor to 260°C. The pressure will rise due to the vapor pressure of the components. Monitor the pressure to ensure it remains within the safe operating limits of the reactor.

    • Maintain the reaction at 260°C for 2 hours.

  • Cooldown and Venting:

    • Turn off the heating and allow the reactor to cool to room temperature.

    • In a well-ventilated fume hood, carefully vent the excess ammonia pressure through a scrubber system (e.g., a trap containing dilute acid).

  • Sample Collection: Once depressurized, open the reactor and collect the crude liquid product. Analyze a small aliquot via GC to determine the conversion.

Protocol 2: Purification by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed column packed with structured packing or Raschig rings to provide high separation efficiency. Use a short-path distillation head.

  • Charge the Flask: Charge the crude reaction mixture into a round-bottom flask. Add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Slowly heat the flask using a heating mantle.

    • Collect a small forerun fraction, which may contain traces of unreacted ammonia and water.

    • Slowly and carefully increase the temperature. Collect the main fraction of 2-pyrrolidone at its boiling point (245°C at atmospheric pressure, or lower under vacuum). A typical purity of >99.5% is achievable.[2]

    • Stop the distillation when the temperature begins to rise sharply or when a colored, viscous residue remains in the flask. Do not distill to dryness to avoid potential decomposition of the residue.

  • Analysis: Analyze the collected main fraction for purity (GC), water content (Karl Fischer), and color.

References

  • WebMD. (n.d.). Gamma Butyrolactone (GBL): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Severe Metabolic Failures After Recreational Ingestion of γ-Butyrolactone. PubMed. Retrieved from [Link]

  • Wikipedia. (2024). γ-Butyrolactone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gamma-butyrolactone antagonism of the picrotoxin receptor: comparison of a pure antagonist and a mixed antagonist/inverse agonist. PubMed. Retrieved from [Link]

  • LookChem. (2024). What downstream products of γ-butyrolactone (GBL) do you know? Retrieved from [Link]

  • Google Patents. (1995). US5393888A - Non-catalytic liquid phase conversion of butyrolactone and ammonia to 2-pyrrolidone product in high yield and selectivity.
  • ResearchGate. (n.d.). Kinetic profiles of γ‐butyrolactone formation with precatalysts 4 a–4 e. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Access to high-molecular-weight poly(γ-butyrolactone) by using simple commercial catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Behavioral effects and pharmacokinetics of gamma-hydroxybutyrate (GHB) precursors gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD) in baboons. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2012). Monitoring of the interconversion of gamma-butyrolactone (GBL) to gamma hydroxybutyric acid (GHB) by Raman spectroscopy | Request PDF. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Ammonolysis – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (2023). Ammonolysis. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]

  • Wikipedia. (2024). 2-Pyrrolidone. Retrieved from [Link]

  • Google Patents. (1983). US4384125A - Process for the purification of 2-pyrrolidone.
  • Google Patents. (2007). US7164031B2 - Method for the production of 2-pyrrolidone.
  • National Center for Biotechnology Information. (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones. PubMed Central. Retrieved from [Link]

  • W. Schänzer, H. Geyer, A. Gotzmann, U. Mareck (eds.). (2008). Determination of gamma-butyrolactone (GBL). In Recent Advances In Doping Analysis (16). Sport und Buch Strauß - Köln. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The selectively regulated vapour phase dehydrogenation of 1,4-butanediol to γ-butyrolactone employing a copper-based ceria catalyst. New Journal of Chemistry. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (2019). Reaction Mechanism and Kinetics for Ammonia Synthesis on the Fe(211) Reconstructed Surface. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (2023). a. Reaction scheme showing formation of 2-pyrrolidone from reductive.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Monitoring of the interconversion of gamma-butyrolactone (GBL) to gamma hydroxybutyric acid (GHB) by Raman spectroscopy. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. PubMed. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Pyrrolidinone-Based Solvents for Scientific Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparative analysis of commonly used pyrrolidinone-based solvents, focusing on their performance, physicochemical properties, and safety profiles. Our goal is to equip you with the necessary data and insights to make informed decisions for your specific applications, moving beyond catalog specifications to understand the practical implications of solvent selection.

Introduction: The Pyrrolidinone Family of Solvents

Pyrrolidinone-based solvents, often referred to as lactams, are a class of dipolar aprotic solvents widely utilized across various industries, including pharmaceuticals, microelectronics, and polymer science. Their unique combination of high boiling points, thermal and chemical stability, and broad solvency has made them indispensable in many chemical processes. However, increasing regulatory scrutiny, particularly concerning the reproductive toxicity of N-Methyl-2-pyrrolidone (NMP), has necessitated a deeper evaluation of safer, more sustainable alternatives. This guide will explore the key characteristics of NMP, 2-Pyrrolidinone, and N-Ethyl-2-pyrrolidone (NEP), providing a comparative framework for their application.

Physicochemical Properties: A Comparative Overview

The utility of a solvent is fundamentally dictated by its physical and chemical properties. The table below presents a summary of key parameters for NMP, 2-Pyrrolidinone, and NEP, offering a side-by-side comparison to facilitate selection.

PropertyN-Methyl-2-pyrrolidone (NMP)2-PyrrolidinoneN-Ethyl-2-pyrrolidone (NEP)
CAS Number 872-50-4616-45-52687-91-4
Molecular Formula C₅H₉NOC₄H₇NOC₆H₁₁NO
Molecular Weight ( g/mol ) 99.1385.11113.16
Boiling Point (°C) 202245212
Melting Point (°C) -2425.6-17
Flash Point (°C) 9113891
Density (g/mL at 25°C) 1.0281.1160.993
Viscosity (cP at 25°C) 1.6713.31.8
Surface Tension (dyn/cm at 25°C) 40.747.138.0
Solubility in Water MiscibleMiscibleMiscible

Key Insights:

  • 2-Pyrrolidinone stands out with its significantly higher boiling point and viscosity, which can be advantageous in applications requiring low volatility and high-temperature processing. Its solid state at room temperature, however, may necessitate heating for handling.

  • NMP and NEP share more similar physical properties, with NEP having a slightly higher boiling point and lower density. The choice between them often comes down to specific solvency requirements and, increasingly, their differing toxicological profiles.

Solvency Power: A Deeper Dive

The primary function of these solvents is their ability to dissolve a wide range of substances. Their dipolar aprotic nature, characterized by a high dipole moment and the absence of acidic protons, allows them to effectively solvate cations and polar organic molecules.

Hansen Solubility Parameters

To quantify and compare their solvency power, we can utilize Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a solvent into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).

SolventδD (MPa¹/²)δP (MPa¹/²)δH (MPa¹/²)
N-Methyl-2-pyrrolidone (NMP) 18.012.37.2
2-Pyrrolidinone 19.016.614.8
N-Ethyl-2-pyrrolidone (NEP) 17.811.26.4

Interpretation:

  • 2-Pyrrolidinone exhibits the highest polarity and hydrogen bonding capability, suggesting it is a stronger solvent for polar compounds and those capable of hydrogen bonding.

  • NMP and NEP have very similar dispersion and polar parameters. The slightly lower hydrogen bonding parameter of NEP might influence its interaction with specific solutes.

Toxicity and Environmental Profile: A Critical Consideration

The toxicological and environmental profiles of solvents are of paramount importance in modern chemical process development. Growing concerns over the reproductive toxicity of NMP have led to its classification as a Substance of Very High Concern (SVHC) under REACH regulations in Europe.

SolventKey Toxicological EndpointsEnvironmental Fate
N-Methyl-2-pyrrolidone (NMP) Reproductive toxicant (H360D: May damage the unborn child). Skin and eye irritant.Readily biodegradable. Low potential for bioaccumulation.
2-Pyrrolidinone Not classified as a reproductive toxicant. Skin and eye irritant.Readily biodegradable.
N-Ethyl-2-pyrrolidone (NEP) Not classified as a reproductive toxicant under current CLP/GHS. Skin and eye irritant.Readily biodegradable.

Expert Commentary:

The classification of NMP as a reproductive toxicant is a significant driver for its substitution. While NEP is often considered a drop-in replacement due to its similar physical properties, a thorough risk assessment for the specific application is crucial. 2-Pyrrolidinone, lacking the N-alkyl group, presents a different toxicological profile and is not classified as a reproductive toxicant. However, its different physical properties must be taken into account.

Experimental Protocol: Comparative Solubility Assessment of a Model API

To provide a practical framework for comparing these solvents, the following protocol outlines a method for determining the equilibrium solubility of a model active pharmaceutical ingredient (API).

Objective: To quantitatively compare the solubility of a model crystalline API (e.g., ibuprofen) in NMP, 2-Pyrrolidinone, and NEP at a controlled temperature.

Materials:

  • N-Methyl-2-pyrrolidone (NMP), ≥99.5% purity

  • 2-Pyrrolidinone, ≥99% purity

  • N-Ethyl-2-pyrrolidone (NEP), ≥99.5% purity

  • Model API (e.g., Ibuprofen), >98% purity

  • Thermostatically controlled shaker incubator

  • Analytical balance

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Volumetric flasks, pipettes, and vials

  • Syringe filters (0.45 µm, PTFE)

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Prepare Solvents add_excess Add Excess API to Solvent prep_solvent->add_excess prep_api Weigh API prep_api->add_excess prep_std Prepare HPLC Standards hplc Analyze by HPLC prep_std->hplc equilibrate Equilibrate at Controlled Temp (e.g., 25°C, 24h) add_excess->equilibrate sample Withdraw Aliquot equilibrate->sample filter Filter through 0.45µm Syringe Filter sample->filter dilute Dilute Sample filter->dilute dilute->hplc calculate Calculate Concentration hplc->calculate caption Workflow for Comparative Solubility Assessment

Caption: Workflow for Comparative Solubility Assessment

Procedure:

  • Preparation of Saturated Solutions:

    • For each solvent (NMP, 2-Pyrrolidinone, NEP), add approximately 2 g of the solvent to a 4 mL glass vial.

    • Add an excess amount of the model API to each vial to ensure a saturated solution is formed.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for at least 24 hours with constant agitation to ensure equilibrium solubility is reached.

  • Sampling and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

    • Determine the weight of the transferred aliquot.

    • Dilute the filtered sample to a suitable concentration for HPLC analysis with an appropriate mobile phase.

  • HPLC Analysis:

    • Prepare a calibration curve using standard solutions of the API of known concentrations.

    • Inject the prepared samples onto the HPLC system.

    • Quantify the concentration of the API in the diluted samples by comparing the peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the API in the saturated solution, taking into account the dilution factor. The solubility can be expressed in mg/mL or other relevant units.

Self-Validation: The use of a well-defined crystalline API and a validated HPLC method with a calibration curve ensures the accuracy and reproducibility of the results. The long equilibration time helps to ensure that a true equilibrium state is achieved.

Logical Framework for Solvent Selection

Choosing the right pyrrolidinone-based solvent requires a multi-faceted approach that balances performance, safety, and practicality. The following decision-making framework can guide this process.

G start Define Application Requirements solvency High Solvency for Polar Substrates? start->solvency toxicity Is Reproductive Toxicity a Major Concern? solvency->toxicity Yes reassess Re-evaluate Solvency Needs / Consider Co-solvents solvency->reassess No nmp Consider NMP (with controls) toxicity->nmp No nep Evaluate NEP toxicity->nep Yes volatility Low Volatility / High Temp Process? volatility->nep No, continue evaluation of NEP p2 Evaluate 2-Pyrrolidinone volatility->p2 Yes nep->volatility

Caption: Decision-Making Framework for Solvent Selection

This framework highlights the key decision points. If high solvency for polar compounds is required, the pyrrolidinone family is a good starting point. The subsequent critical question revolves around the acceptable level of risk associated with reproductive toxicity, which often steers the choice away from NMP towards alternatives like NEP. Finally, process conditions such as temperature and required volatility will further refine the selection, potentially favoring 2-Pyrrolidinone for high-temperature applications.

Conclusion and Future Outlook

The landscape of pyrrolidinone-based solvents is evolving, driven by a greater emphasis on safety and sustainability. While NMP has been a workhorse solvent for decades, its toxicological profile necessitates a shift towards safer alternatives. NEP presents a viable, structurally similar alternative for many applications, though it is not without its own safety considerations. 2-Pyrrolidinone offers a different set of properties and a more favorable toxicological profile, making it a strong candidate where its higher viscosity and melting point are manageable.

The selection of a solvent should be a holistic process, integrating performance data, safety assessments, and regulatory considerations. The experimental and logical frameworks provided in this guide are intended to empower researchers and scientists to make data-driven decisions that are both scientifically sound and responsibly aligned with modern EHS standards.

References

  • N-Methyl-2-pyrrolidone (NMP) Substance Information. European Chemicals Agency (ECHA). [Link]

  • 2-Pyrrolidinone Substance Information. European Chemicals Agency (ECHA). [Link]

  • N-Ethyl-2-pyrrolidone (NEP) Substance Information. European Chemicals Agency (ECHA). [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

A Comparative Guide to the Bioactivity of 5-Hydroxy-2-Pyrrolidone Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Therapeutic Potential of a Versatile Scaffold

The 5-hydroxy-2-pyrrolidone core, a five-membered lactam ring, represents a fascinating and promising scaffold in medicinal chemistry. Its presence in natural products and as an endogenous metabolite underscores its biological relevance and potential for therapeutic development. However, a comprehensive, direct comparative analysis of the bioactivity of a wide range of its derivatives is notably scarce in the current literature. This guide, therefore, aims to provide a consolidated overview of the known bioactivities of 5-hydroxy-2-pyrrolidone derivatives and, by necessity and for a more robust comparison, extends its scope to include the closely related and more extensively studied 5-oxopyrrolidine (also known as 2-pyrrolidinone) and pyrrolidine-2,5-dione scaffolds.

By examining the anticancer, antimicrobial, and neuroprotective properties of these compound classes, this guide intends to equip researchers, scientists, and drug development professionals with the necessary data and experimental context to inform future investigations and the rational design of novel therapeutics based on this versatile heterocyclic framework.

I. The 5-Hydroxy-2-Pyrrolidone Scaffold: An Overview

The 5-hydroxy-2-pyrrolidone structure offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activity. The hydroxyl group at the 5-position and the lactam functionality are key features that can engage in hydrogen bonding and other interactions with biological targets. The pyrrolidine ring itself, with its non-planar, three-dimensional structure, provides an excellent platform for exploring chemical space in drug design.[1]

II. Comparative Anticancer Activity: A Focus on Cytotoxicity

Derivatives of the 5-oxopyrrolidine and pyrrolidine-2,5-dione scaffolds have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The data presented below, collated from multiple studies, highlights the influence of different substitutions on the core ring structure on their anticancer potency.

Experimental Rationale: The choice of the MTT (3-(4,5-dimethylthiazoll-2-yl)-2,5-diphenyltetrazolium bromide) assay as the primary method for assessing cytotoxicity is based on its reliability, high-throughput capability, and its principle of measuring metabolic activity as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is directly proportional to the number of viable cells.

**Table 1: Comparative Cytotoxicity (IC

50 in µM) of 5-Oxopyrrolidine and Pyrrolidine-2,5-dione Derivatives against Various Cancer Cell Lines**

| Compound/Derivative | Cancer Cell Line | IC 50 (µM) | Reference | | :--- | :--- | :--- | :--- | | 5-Oxopyrrolidine Derivatives | | | | | Diphenylamine-pyrrolidin-2-one-hydrazone 5 | Prostate (PPC-1) | 2.5 |[2] | | Diphenylamine-pyrrolidin-2-one-hydrazone 13 | Melanoma (IGR39) | 20.2 |[2] | | 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative (1,3,4-oxadiazolethione) | Lung (A549) | Reduces viability to 28.0% at 100 µM |[3] | | 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative (4-aminotriazolethione) | Lung (A549) | Reduces viability to 29.6% at 100 µM |[3] | | Pyrrolidine-2,5-dione Derivatives | | | | | Pyrrolizine-5-carboxamide 10c | Breast (MCF-7) | 4.72 |[4] | | Pyrrolizine-5-carboxamide 12b | Lung (A549) | Not specified |[4] | | Pyrrolizine-5-carboxamide 12b | Hepatoma (Hep3B) | Not specified |[4] | | Spiro[pyrrolidine-3,3-oxindole] 38i | Breast (MCF-7) | 3.53 |[5] |

Causality Behind Experimental Observations: The variation in IC50 values observed in Table 1 underscores the critical role of substituent groups on the pyrrolidone ring in determining anticancer activity. For instance, the incorporation of a diphenylamine-hydrazone moiety appears to confer potent cytotoxicity against prostate cancer and melanoma cell lines.[2] Similarly, the addition of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings to a 5-oxopyrrolidine scaffold significantly enhances its activity against lung cancer cells.[3] The spiro-oxindole functionalization also demonstrates high potency against breast cancer cells.[5] These structure-activity relationships (SAR) suggest that modifications at specific positions of the pyrrolidone ring can lead to enhanced interactions with cancer-specific targets.

Anticancer Signaling Pathway: PI3K/Akt Inhibition

Several studies suggest that pyrrolidin-2-one derivatives may exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[6]

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Activates PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Promotes Pyrrolidin-2-one Derivative Pyrrolidin-2-one Derivative Pyrrolidin-2-one Derivative->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of pyrrolidin-2-one derivatives.

III. Comparative Antimicrobial Activity: Targeting Bacterial Proliferation

The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. The 5-oxopyrrolidine and pyrrolidine-2,5-dione scaffolds have shown promise in this area.

Experimental Rationale: The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation. This method allows for a direct comparison of the potency of different compounds.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrrolidine-2,5-dione Derivatives
Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
Pyrrolidine-2,5-dione Derivatives
N-arylsuccinimide derivative 5Staphylococcus aureus32-128[7]
Azo derivative 8Staphylococcus aureus16-256[7]
Azo derivative 8Vibrio cholerae16-256[7]
Pyrrolidine-2,3-dione dimers (aza-linkers)Staphylococcus aureus (MSSA & MRSA)8-16[8]

Causality Behind Experimental Observations: The data in Table 2 indicates that pyrrolidine-2,5-dione derivatives possess moderate to good antibacterial activity. The nature of the substituent on the pyrrolidine ring significantly influences their efficacy. For example, the introduction of an azo group appears to enhance activity against S. aureus and V. cholerae.[7] Furthermore, dimerization of the pyrrolidine-2,3-dione scaffold with aza-linkers leads to potent activity against both methicillin-sensitive and -resistant S. aureus.[8] The mechanism of action for many of these compounds is thought to involve the disruption of the bacterial cell membrane.[9]

Antimicrobial Mechanism: Cell Membrane Disruption

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane OuterLeaflet Outer Leaflet Membrane_Disruption Membrane Disruption (Increased Permeability) OuterLeaflet->Membrane_Disruption InnerLeaflet Inner Leaflet Pyrrolidone Derivative Pyrrolidone Derivative Pyrrolidone Derivative->OuterLeaflet Interacts with Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death

Caption: Proposed mechanism of antimicrobial action via cell membrane disruption.

IV. Comparative Neuroprotective Activity: Combating Neurodegeneration

Pyrrolidone derivatives have long been investigated for their nootropic and neuroprotective effects. These compounds show potential in mitigating neuronal damage associated with neurodegenerative diseases.

Experimental Rationale: The neuroprotective effects of these compounds are often evaluated using in vitro models of neuronal stress. The SH-SY5Y human neuroblastoma cell line is a widely used model as it can be differentiated into neuron-like cells. Assays measuring cell viability (e.g., MTT) and oxidative stress markers are employed to quantify the protective effects of the compounds against neurotoxins.

Table 3: Neuroprotective Effects of 2-Pyrrolidinone Derivatives
Compound/Derivative Model of Neurotoxicity Observed Effect Reference
2-PyrrolidinoneScopolamine-induced cognitive impairment in miceImproved learning and memory, reduced oxidative stress[10]
Pyrrole-containing azomethinesOxidative stress in SH-SY5Y cellsSignificant neuroprotective and antioxidant effects[11]
Pyroglutamic acid and pyrrolidone combinationGlobal recurrent brain ischemia in ratsIncreased cerebral blood circulation and survival[12]

Causality Behind Experimental Observations: The neuroprotective activity of pyrrolidone derivatives appears to be multifactorial. Studies suggest that these compounds can reduce oxidative stress by scavenging free radicals and upregulating endogenous antioxidant defenses.[10][11] Additionally, some derivatives have been shown to enhance cholinergic neurotransmission, which is impaired in conditions like Alzheimer's disease.[10] Another proposed mechanism involves the potentiation of α7 nicotinic acetylcholine receptor (α7 nAChR) responses via a protein kinase C (PKC) pathway, leading to enhanced synaptic transmission.[13]

Neuroprotective Signaling Pathway: PKC-mediated α7 nAChR Potentiation

Neuroprotective_Pathway 2-Pyrrolidinone 2-Pyrrolidinone PKC Protein Kinase C 2-Pyrrolidinone->PKC Enhances activity of alpha7_nAChR α7 nAChR PKC->alpha7_nAChR Potentiates responses of Synaptic_Transmission Enhanced Synaptic Transmission alpha7_nAChR->Synaptic_Transmission Neuroprotection Neuroprotection Synaptic_Transmission->Neuroprotection

Caption: Proposed neuroprotective mechanism involving PKC and α7 nAChR.

V. Experimental Protocols: A Guide to Reproducibility

To ensure the self-validating nature of the described bioactivities, detailed, step-by-step methodologies for the key experiments are provided below.

A. MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic series) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

B. Broth Microdilution for MIC Determination
  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

C. Neuroprotective Assay using SH-SY5Y Cells
  • Cell Differentiation (Optional but Recommended): Differentiate SH-SY5Y cells into a neuronal phenotype by treating them with retinoic acid for several days.

  • Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compounds for 24 hours.

  • Induction of Neurotoxicity: Induce neuronal damage by exposing the cells to a neurotoxin (e.g., H2O2, 6-OHDA, or amyloid-β peptide) for a specified period.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described above.

  • Oxidative Stress Measurement (Optional): Measure markers of oxidative stress, such as reactive oxygen species (ROS) levels using fluorescent probes (e.g., DCFH-DA), to further elucidate the mechanism of neuroprotection.

VI. Conclusion and Future Directions

The 5-hydroxy-2-pyrrolidone scaffold and its close analogs, 5-oxopyrrolidine and pyrrolidine-2,5-dione, represent a rich source of biologically active compounds with significant potential in anticancer, antimicrobial, and neuroprotective applications. The structure-activity relationships highlighted in this guide underscore the importance of targeted chemical modifications to enhance potency and selectivity.

While the available data provides a strong foundation for further research, there is a clear need for more direct, head-to-head comparative studies of a diverse library of 5-hydroxy-2-pyrrolidone derivatives against standardized biological screens. Such studies will be invaluable in elucidating more precise SAR and identifying lead compounds for further development. The experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this versatile chemical scaffold.

VII. References

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  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. [Link]

  • Pyrrolidone derivatives. PubMed. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

  • Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam‐Based Materials. ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. ResearchGate. [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • (PDF) Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. ResearchGate. [Link]

  • The in vitro cytotoxic activity of 5-oxopyrrolidine derivatives 2 and... ResearchGate. [Link]

  • Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Taylor & Francis Online. [Link]

  • Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. RSC Publishing. [Link]

  • (PDF) Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. ResearchGate. [Link]

  • Antibacterial activity of pyrrolidine dithiocarbamate. PubMed. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuranyl-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. ResearchGate. [Link]

  • Neuroprotective Effects of Noncanonical PAR1 Agonists on Cultured Neurons in Excitotoxicity. MDPI. [Link]

  • Povidone-iodine. Wikipedia. [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. NIH. [Link]

  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. PMC. [Link]

  • The NCI-60 screen and COMPARE algorithm as described by the original developers.. National Cancer Institute. [Link]

  • (PDF) Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria. ResearchGate. [Link]

  • 2-pyrrolidinone induces a long-lasting facilitation of hippocampal synaptic transmission by enhancing alpha7 ACh receptor responses via a PKC pathway. PubMed. [Link]

  • Pyrrolizines: Design, Synthesis, Anticancer Evaluation and Investigation of the Potential Mechanism of Action. PubMed. [Link]

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A Comparative Guide to the Cross-Reactivity Profiles of Pyrrolidinone-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidinone Scaffold and the Imperative of Selectivity

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry, forming the core of diverse therapeutic agents.[1] Its structural rigidity and capacity for stereospecific substitutions have enabled the development of drugs targeting a wide array of biological pathways, from neurotransmitter release to receptor modulation.[1] This guide focuses on two prominent classes of pyrrolidinone derivatives: the anti-seizure medications, exemplified by levetiracetam and brivaracetam, and the nootropic agents, known as racetams, including piracetam, aniracetam, phenylpiracetam, and nefiracetam.

While structurally related, these compounds exhibit distinct pharmacological profiles, a testament to the subtle yet profound impact of chemical modifications on target engagement. Understanding the cross-reactivity, or the potential for a compound to interact with targets other than its intended primary target, is paramount in drug development. Off-target interactions can lead to unforeseen side effects or, in some cases, reveal novel therapeutic applications. This guide provides a comparative analysis of the target selectivity of these key pyrrolidinone-based drugs, offering a framework for predicting and assessing their potential for cross-reactivity.

Comparative Analysis of Target Engagement

The concept of "cross-reactivity" in the context of small molecule drugs refers to their ability to bind to multiple, often structurally related, molecular targets. This section compares the primary mechanisms of action and known off-target interactions of selected pyrrolidinone-based compounds, supported by quantitative binding affinity data where available.

The SV2A Ligands: Levetiracetam and Brivaracetam

Levetiracetam (LEV) and its analogue, brivaracetam (BRV), exert their anti-seizure effects primarily through binding to the synaptic vesicle glycoprotein 2A (SV2A), a transmembrane protein involved in the regulation of neurotransmitter release.[2][3] While both drugs share this primary target, they exhibit significant differences in their binding affinities, which is thought to contribute to their distinct clinical profiles.[3][4]

Brivaracetam demonstrates a significantly higher affinity for SV2A, approximately 15- to 30-fold greater than that of levetiracetam.[4][5] This enhanced affinity is a key factor contributing to brivaracetam's higher potency in preclinical models of epilepsy.[6] Furthermore, studies have suggested that levetiracetam and brivaracetam may interact with different conformational states of the SV2A protein, potentially explaining some of their pharmacological distinctions beyond simple affinity differences.[4] Notably, brivaracetam has been shown to be highly selective for SV2A, with no significant activity at over 55 other receptors, channels, and enzymes at concentrations well above its SV2A binding affinity.[2]

CompoundPrimary TargetBinding Affinity (Ki/pKi)Fold Difference vs. LEVReference
LevetiracetamSV2A~600 nM-[6]
BrivaracetamSV2A~30 nM15-30x higher affinity[6]
SeletracetamSV2A-Higher affinity than LEV[7]
The Racetam Nootropics: A More Diverse Target Landscape

Unlike the focused mechanism of the SV2A ligands, the racetam class of nootropics exhibits a broader and less definitively characterized range of molecular interactions.[8] Their cognitive-enhancing effects are believed to arise from the modulation of various neurotransmitter systems.

Piracetam and Aniracetam: Modulators of AMPA Receptors

Piracetam, the archetypal racetam, and its analogue aniracetam are known to act as positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][7] They are thought to bind to the AMPA receptor and slow its desensitization and deactivation, thereby enhancing glutamatergic neurotransmission.[9] While piracetam is considered a weak modulator of AMPA receptors with low affinity, aniracetam is more potent.[2] Aniracetam's effects on reversing acute morphine tolerance have been demonstrated with an estimated EC50 of 43.8 mg/kg in mice.[6]

Phenylpiracetam: A Dopaminergic and Nicotinic Modulator

Phenylpiracetam stands out among the racetams due to its additional stimulant properties.[10] The (R)-enantiomer of phenylpiracetam is a selective dopamine reuptake inhibitor (DRI) with an IC50 of 14.5 µM.[11][12] This action on the dopamine transporter (DAT) likely contributes to its effects on motivation and alertness.[10] Phenylpiracetam also interacts with nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype, with an IC50 of 5.86 μM.[10]

Nefiracetam: A Potent Nicotinic Acetylcholine Receptor Potentiator

Nefiracetam distinguishes itself from other racetams by its potent activity at neuronal nicotinic acetylcholine receptors.[13][14][15] It has been shown to potentiate α4β2-type nAChR currents at nanomolar concentrations (as low as 1 nM), an effect not observed with piracetam or aniracetam.[14][15] This potentiation of cholinergic signaling is thought to be a key mechanism underlying its cognitive-enhancing effects.[16]

CompoundPrimary/Secondary Target(s)Activity/Affinity (IC50/EC50/Ki)Reference
PiracetamAMPA Receptor (Positive Allosteric Modulator)Weak modulator, low affinity[2]
AniracetamAMPA Receptor (Positive Allosteric Modulator)EC50: ~13.0 mg/kg (prevention of morphine tolerance in mice)[6]
PhenylpiracetamDopamine Transporter (DAT) Inhibitor (R-enantiomer)IC50: 14.5 µM[11][12]
α4β2 Nicotinic Acetylcholine ReceptorIC50: 5.86 μM[10]
Nefiracetamα4β2 Nicotinic Acetylcholine Receptor (Potentiator)Potentiation at concentrations as low as 1 nM[14]

Experimental Protocols for Assessing Cross-Reactivity

To ensure scientific integrity, the following section details standardized, self-validating protocols for assessing the target engagement and selectivity of pyrrolidinone-based compounds. The rationale behind key experimental choices is explained to provide a deeper understanding of the methodologies.

Radioligand Competition Binding Assay for Target Affinity (e.g., SV2A)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its target.

Workflow Diagram:

RadioligandBindingAssay cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_detection 4. Detection & Analysis Membrane_Prep Membrane Preparation (e.g., brain homogenates or recombinant cell lines) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]ucb 34714 for SV2A) Radioligand->Incubation Test_Compound Test Compound (e.g., Brivaracetam) Test_Compound->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Data_Analysis Data Analysis (IC50 determination and Ki calculation) Scintillation->Data_Analysis

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare a crude membrane fraction from either brain tissue (e.g., rat cortex) or cultured cells expressing the target receptor (e.g., CHO cells expressing human SV2A).[6]

    • Homogenize the tissue or cells in a cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the membrane preparation to each well.

    • Add increasing concentrations of the unlabeled test compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known saturating ligand).

  • Incubation:

    • Add a fixed concentration of the radiolabeled ligand (e.g., [3H]-labeled brivaracetam analogue for SV2A) to all wells.[[“]]

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[18]

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand on the filter.[18]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Dopamine Transporter (DAT) Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.

Workflow Diagram:

DATUptakeAssay cluster_cell_prep 1. Cell Preparation cluster_preincubation 2. Pre-incubation cluster_uptake 3. Uptake cluster_termination_detection 4. Termination & Detection Cell_Culture Culture cells expressing DAT (e.g., CHO-hDAT) in 96-well plates Compound_Addition Add test compound (e.g., Phenylpiracetam) and pre-incubate Cell_Culture->Compound_Addition Radiolabeled_DA Add [3H]Dopamine and incubate to allow uptake Compound_Addition->Radiolabeled_DA Wash_Lyse Wash cells to remove extracellular [3H]Dopamine and lyse cells Radiolabeled_DA->Wash_Lyse Scintillation Quantify intracellular radioactivity via scintillation counting Wash_Lyse->Scintillation Data_Analysis Calculate % inhibition and determine IC50 Scintillation->Data_Analysis

Caption: Workflow for a dopamine transporter uptake assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate cells stably expressing the human dopamine transporter (hDAT) in a 96-well plate and allow them to adhere overnight.[1][5]

  • Assay Procedure:

    • On the day of the assay, wash the cells with a pre-warmed uptake buffer.[19]

    • Add the test compound at various concentrations to the wells and pre-incubate for a short period (e.g., 10-20 minutes) at 37°C.[5][19]

    • Include control wells for 100% uptake (vehicle only) and non-specific uptake (a known potent DAT inhibitor like nomifensine).[19]

  • Initiation and Termination of Uptake:

    • Initiate dopamine uptake by adding a fixed concentration of [3H]Dopamine to each well.[19]

    • Incubate for a short, defined time (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.[19]

    • Terminate the uptake by rapidly washing the cells multiple times with ice-cold uptake buffer to remove extracellular [3H]Dopamine.[19]

  • Quantification and Data Analysis:

    • Lyse the cells in each well.

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the intracellular radioactivity.

    • Calculate the percentage of inhibition of dopamine uptake for each concentration of the test compound relative to the control wells.

    • Plot the percent inhibition versus the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel and Receptor Modulation

This technique allows for the direct measurement of ion currents through channels and receptors in a single cell, providing detailed information on how a compound modulates their function.

Workflow Diagram:

PatchClamp Cell_Prep 1. Prepare cultured neurons or brain slices Seal_Formation 3. Form a high-resistance 'gigaseal' between pipette and cell membrane Cell_Prep->Seal_Formation Pipette_Prep 2. Fabricate glass micropipette (3-7 MΩ resistance) Pipette_Prep->Seal_Formation Whole_Cell_Access 4. Rupture the membrane patch to gain whole-cell access Seal_Formation->Whole_Cell_Access Recording 5. Apply voltage-clamp protocol and record baseline currents Whole_Cell_Access->Recording Compound_Application 6. Perfuse test compound (e.g., Nefiracetam) Recording->Compound_Application Effect_Measurement 7. Record changes in current (amplitude, kinetics) Compound_Application->Effect_Measurement Data_Analysis 8. Analyze and quantify the modulatory effects Effect_Measurement->Data_Analysis

Caption: Workflow for whole-cell patch-clamp recording.

Step-by-Step Methodology:

  • Cell and Pipette Preparation:

    • Prepare cultured neurons or acute brain slices for recording.[20]

    • Pull glass micropipettes to a fine tip with a resistance of 3-7 MΩ when filled with an internal solution that mimics the intracellular ionic composition.[20][21]

  • Establishing a Whole-Cell Recording:

    • Under a microscope, carefully approach a target neuron with the micropipette.

    • Apply gentle suction to form a high-resistance seal (a "gigaseal") between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell's interior (whole-cell configuration).

  • Electrophysiological Recording:

    • Using a patch-clamp amplifier, clamp the membrane potential at a desired holding voltage (e.g., -70 mV).

    • Apply a voltage protocol to activate the ion channels or receptors of interest. For ligand-gated channels like nAChRs, apply the agonist (e.g., acetylcholine) via a perfusion system.

    • Record the baseline ionic currents.

  • Compound Application and Effect Measurement:

    • Perfuse the test compound onto the cell at a known concentration.

    • Continue to apply the agonist and record the currents in the presence of the test compound.

    • Measure changes in the current's amplitude, activation, and deactivation kinetics to determine the modulatory effect of the compound.

  • Data Analysis:

    • Analyze the recorded currents using specialized software.

    • Quantify the percentage potentiation or inhibition of the agonist-evoked current by the test compound.

    • Construct dose-response curves by applying multiple concentrations of the test compound to determine the EC50 or IC50 for its modulatory effect.

Conclusion: Navigating the Nuances of Pyrrolidinone Pharmacology

The pyrrolidinone scaffold has proven to be a remarkably versatile platform for the development of drugs targeting the central nervous system. However, as this guide illustrates, subtle structural modifications can lead to significant shifts in pharmacological profiles. The high selectivity of brivaracetam for SV2A compared to levetiracetam underscores the potential for optimizing target engagement within a chemical series. Conversely, the diverse target interactions of the racetam nootropics highlight the possibility of polypharmacology, where a single compound may elicit its effects through multiple mechanisms.

A thorough understanding of a compound's cross-reactivity profile is not merely an academic exercise; it is a critical component of preclinical drug development that can inform efficacy, predict potential side effects, and guide clinical trial design. The experimental protocols detailed herein provide a robust framework for the systematic evaluation of target selectivity. By employing these self-validating methodologies, researchers can confidently characterize the pharmacological landscape of novel pyrrolidinone-based compounds and accelerate the development of safer and more effective therapeutics.

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